ethyl 4-bromo-3-methylbutanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
VUAMJAQNWQKOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3-methylbutanoate is a halogenated carboxylic acid ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic bromine atom and an ester moiety, allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, with a focus on providing practical information for laboratory use.
It is important to note that the nomenclature surrounding this compound can be ambiguous. This guide focuses specifically on the saturated ester, this compound. A common point of confusion is with its unsaturated analog, (E)-ethyl 4-bromo-3-methyl-2-butenoate (CAS No. 51318-62-8), which has different chemical properties and reactivity. This document will primarily discuss the saturated compound, with specific data presented for the (R)-enantiomer due to the availability of its CAS number.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 89363-48-4 ((R)-enantiomer) | [1] |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| Exact Mass | 208.01000 u | [1] |
| LogP | 1.97060 | [1] |
| PSA (Polar Surface Area) | 26.30000 Ų | [1] |
Note: Physical properties such as boiling point, melting point, and density for ethyl (R)-(+)-4-bromo-3-methylbutanoate are not well-documented in publicly available literature.
Isomeric Forms and Nomenclature
To clarify the structure of the target compound and its common isomers, the following diagram illustrates the logical relationships between them.
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process: the bromination of 3-methyl-gamma-butyrolactone followed by ethanolysis to yield the desired ethyl ester.
Step 1: Bromination of 3-methyl-gamma-butyrolactone
This step utilizes a Hunsdiecker-type reaction on the corresponding carboxylic acid, which can be formed in situ from the lactone. A more direct approach, though potentially lower-yielding, would be a radical bromination. A plausible laboratory-scale protocol is outlined below.
-
Reagents and Materials:
-
3-methyl-gamma-butyrolactone (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq, catalytic)
-
Carbon tetrachloride (CCl₄) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of 3-methyl-gamma-butyrolactone in anhydrous carbon tetrachloride, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to form the acid chloride.
-
Cool the mixture and add N-Bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-methyl-gamma-butyrolactone.
-
Step 2: Ethanolysis of 4-bromo-3-methyl-gamma-butyrolactone
-
Reagents and Materials:
-
Crude 4-bromo-3-methyl-gamma-butyrolactone from Step 1 (1.0 eq)
-
Anhydrous ethanol (excess)
-
Sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude lactone in an excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Proposed Synthetic Workflow
The following diagram illustrates the workflow for the proposed synthesis.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. Researchers are advised to obtain their own analytical data for structural confirmation upon synthesis.
Applications in Drug Development and Organic Synthesis
This compound is a versatile intermediate for introducing a substituted four-carbon chain in the synthesis of more complex molecules. The primary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The ester functionality can be hydrolyzed, reduced, or converted to other functional groups.
A potential application is in the synthesis of substituted gamma-aminobutyric acid (GABA) analogs or other neurologically active compounds. The following diagram illustrates a hypothetical reaction pathway where this compound is used as a starting material.
This compound, particularly its (R)-enantiomer (CAS No. 89363-48-4), is a potentially useful, though not extensively documented, building block for organic synthesis. This guide provides the available physicochemical data and outlines a plausible synthetic route and potential applications to aid researchers in its use. Due to the limited availability of experimental data, it is imperative for scientists and developers to perform their own characterization and optimization of synthetic procedures. The clarification of its isomeric forms should help in avoiding confusion with related compounds.
References
A Comprehensive Technical Guide to Ethyl 4-Bromo-3-Methylbutanoate and its Isomers for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethyl 4-bromo-3-methylbutanoate, a versatile chemical intermediate, and its structurally related isomers. Given the ambiguity of the common name, this document elucidates the properties, synthesis, and applications of the most relevant isomers, with a particular focus on their roles in organic synthesis and drug discovery. The information is tailored for professionals in the fields of chemical research and pharmaceutical development, presenting key data in a structured format to facilitate experimental design and application.
Core Compounds and Physicochemical Data
The nomenclature "this compound" can refer to several isomers, each with distinct chemical properties and applications. The primary isomers of interest, along with a structurally related unsaturated analog, are detailed below. Their key physicochemical properties are summarized for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| ethyl (R)-4-bromo-3-methylbutanoate | 89363-48-4 | C₇H₁₃BrO₂ | 209.08 | Chiral intermediate, crucial for stereospecific synthesis. |
| ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | C₇H₁₃BrO₂ | 209.08 | A constitutional isomer, valuable as a versatile building block.[1][2] |
| ethyl 3-bromo-3-methylbutanoate | 6293-25-0 | C₇H₁₃BrO₂ | 209.08 | A constitutional isomer with a tertiary bromide.[3] |
| (E)-ethyl 4-bromo-3-methyl-2-butenoate | 51318-62-8 | C₇H₁₁BrO₂ | 207.07 | An unsaturated analog used in organic synthesis.[4][5][6] |
Synthesis and Experimental Protocols
The synthetic routes to these brominated esters are crucial for their application in research and development. Below are detailed experimental protocols for the synthesis of key isomers.
Synthesis of (E)-ethyl 4-bromo-3-methyl-2-butenoate
This protocol describes the allylic bromination of ethyl 3,3-dimethylacrylate.
Reaction Workflow:
Caption: Synthesis workflow for (E)-ethyl 4-bromo-3-methyl-2-butenoate.
Methodology:
-
Reaction Setup: To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL), add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 g).[4]
-
Reaction Execution: The mixture is heated under reflux for 3 hours.[4]
-
Work-up: After cooling, the mixture is filtered, and the precipitate is washed with chloroform. The combined organic phases are washed with saturated aqueous sodium sulfite and brine, then dried with magnesium sulfate (MgSO₄).[4]
-
Purification: The solvent is removed under reduced pressure, and the resulting product is distilled under vacuum (3.6 mbar, 84-86 °C) to yield a mixture of (E) and (Z)-4-bromo-3-methylbut-2-enoate.[4]
Synthesis of ethyl 4-bromo-2-methylbutanoate
This compound is typically synthesized by the bromination of ethyl 2-methylbutanoate.
Methodology:
A common method for this transformation is radical halogenation. This involves treating ethyl 2-methylbutanoate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV light. This process selectively introduces a bromine atom at the C4 position.[1]
Synthesis of ethyl 2-bromo-3-methylbutanoate
This isomer can be prepared via the esterification of 2-bromo-3-methylbutanoyl bromide.
Methodology:
-
Esterification: Anhydrous ethyl alcohol (approximately 5 moles) is slowly added to 2-bromo-3-methylbutanoyl bromide with stirring. The reaction is highly exothermic.[7]
-
Work-up: After cooling, water is added, and the resulting ester separates as an oil. The oil is washed with a 5% sodium carbonate solution and then with water.[7]
-
Purification: The product is dried over anhydrous sodium or magnesium sulfate and then purified by distillation. The boiling point is reported as 162-164 °C at 760 mm Hg.[7]
Applications in Research and Drug Development
The brominated esters described herein are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.
The bifunctional nature of these compounds, possessing both an electrophilic carbon attached to the bromine and an ester moiety, allows for a wide range of chemical transformations. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.
Logical Relationship of Compound Utility:
Caption: Reactivity and utility of brominated esters in synthesis.
While direct involvement in specific signaling pathways is not prominently documented for these simple esters, their utility lies in the synthesis of biologically active molecules. For instance, chiral intermediates like ethyl (R)-(+)-4-bromo-3-hydroxybutyrate are key in pharmaceutical synthesis.[8] The stereocenter in these molecules is critical for the biological activity of the final drug product.
Safety and Handling
Brominated esters are generally considered hazardous chemicals and should be handled with appropriate safety precautions.
General Safety Information:
-
Hazards: These compounds can be harmful if swallowed, in contact with skin, or inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[9][11]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[9][12]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[11]
Always consult the specific Safety Data Sheet (SDS) for the particular isomer being used for complete and detailed safety information.
References
- 1. Ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | Benchchem [benchchem.com]
- 2. Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-bromo-3-methylbutanoate | C7H13BrO2 | CID 222537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Ethyl 4-bromo-3-methyl-2-butenoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Structure Elucidation of Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of ethyl 4-bromo-3-methylbutanoate. Due to the limited availability of a complete set of published spectral data for this specific compound, this guide focuses on a comparative approach, outlining the expected spectral characteristics and how they can be used to differentiate it from its isomers.
Introduction
This compound is a halogenated carboxylic acid ester. Its structure presents a chiral center at the third carbon, leading to the existence of (R) and (S) enantiomers. The CAS number for the (R)-enantiomer is 89363-48-4.[1] Accurate structure elucidation is critical in chemical synthesis and drug development to ensure the correct isomer is being utilized, as different isomers can exhibit varied biological activities. This guide will detail the expected spectroscopic signature of this compound and contrast it with the known data of its common isomers.
Predicted and Comparative Spectroscopic Data
The primary methods for elucidating the structure of an organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The key distinguishing features would be the chemical shifts and splitting patterns of the protons on the butanoate chain.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (methyl on C3) | ~1.1 | Doublet | 3H |
| CH₂ (ester ethyl) | ~4.1 | Quartet | 2H |
| CH₃ (ester ethyl) | ~1.2 | Triplet | 3H |
| CH (on C3) | ~2.5-2.8 | Multiplet | 1H |
| CH₂ (on C2) | ~2.4-2.6 | Doublet of doublets | 2H |
| CH₂Br (on C4) | ~3.4-3.6 | Doublet | 2H |
2.1.2 Comparative ¹H NMR Data of Isomers
The following table summarizes available ¹H NMR data for isomers of this compound, which is crucial for differentiation.
| Compound | Key ¹H NMR Signals (ppm) |
| Ethyl 4-bromo-2-methylbutanoate | Signals for protons on a carbon adjacent to both a carbonyl and a methyl group. |
| Ethyl 2-bromo-3-methylbutanoate | A doublet for the proton on the carbon bearing the bromine, shifted downfield. |
| Ethyl 3-bromo-3-methylbutanoate | A singlet for the two methyl groups on the carbon with the bromine, and a singlet for the adjacent CH₂.[2] |
2.1.3 Predicted ¹³C NMR Spectrum of this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| O-CH₂ | ~60 |
| CH₂-Br | ~35 |
| CH | ~38 |
| CH₂ (C2) | ~40 |
| CH₃ (on C3) | ~18 |
| O-CH₂-CH₃ | ~14 |
2.1.4 Comparative ¹³C NMR Data of Isomers
| Compound | Key ¹³C NMR Signals (ppm) |
| Ethyl 4-bromo-2-methylbutanoate | A signal for a methine carbon (CH) alpha to the carbonyl. |
| Ethyl 2-bromo-3-methylbutanoate | A signal for a methine carbon (CH) bearing a bromine atom, significantly downfield. |
| Ethyl 4-bromo-3-oxobutanoate | Presence of a second carbonyl signal (ketone) and absence of the C3-methyl signal.[3] |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1735 |
| C-O (ester) | ~1180 |
| C-Br | ~650 |
Data for isomers such as ethyl 4-bromobutyrate also show a strong C=O stretch around 1735 cm⁻¹.[4] The key differentiation with IR would be less pronounced than with NMR.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 208/210 (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M-OCH₂CH₃]⁺ | 163/165 |
| [M-Br]⁺ | 129 |
The presence of bromine would be indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) for adequate signal-to-noise.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates.
-
Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) or direct infusion.
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI).
-
Analysis: Acquire the mass spectrum over a mass range of, for example, 40-300 m/z.
Structure Elucidation Workflow and Synthetic Pathway
The following diagrams illustrate the logical workflow for structure elucidation and a potential synthetic pathway.
Key Differentiating Spectral Features
The most powerful tool for distinguishing this compound from its isomers is ¹H NMR spectroscopy. The following diagram highlights the key regions and expected signals.
Conclusion
The structure elucidation of this compound relies heavily on a comparative analysis of its spectroscopic data with that of its isomers. ¹H and ¹³C NMR are the most definitive techniques for confirming the connectivity of the methyl, bromo, and ethyl ester groups along the butanoate backbone. By following the workflow and utilizing the comparative data presented in this guide, researchers can confidently identify and characterize this compound.
References
- 1. ethyl (R)-(+)-4-bromo-3-methylbutanoate | CAS#:89363-48-4 | Chemsrc [chemsrc.com]
- 2. Ethyl 3-bromo-3-methylbutanoate | C7H13BrO2 | CID 222537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
ethyl 4-bromo-3-methylbutanoate IUPAC name
An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate
This technical guide provides a comprehensive overview of this compound, a valuable reagent in organic synthesis, particularly for applications in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and its utility as a synthetic building block.
Chemical Identity and Nomenclature
The IUPAC name for the compound is This compound . It is a chiral molecule and can exist as two enantiomers, (R)- and (S)-.
Structure:
Identifiers for the (R)-enantiomer:
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl (3R)-4-bromo-3-methylbutanoate |
| CAS Number | 89363-48-4[1] |
| Molecular Formula | C₇H₁₃BrO₂ |
| SMILES | BrC--INVALID-LINK--CC(=O)OCC |
| InChI Key | (for the (R)-isomer, to be generated) |
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties. Note that experimental data for this specific compound is limited; therefore, many of the listed properties are computed.
Table 1: Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Weight | 209.08 g/mol | [1] |
| Exact Mass | 208.01000 Da | [1] |
| LogP | 1.97060 | [1] |
| Polar Surface Area (PSA) | 26.30 Ų | [1] |
No experimental data for boiling point, melting point, or density was found in the searched literature.
Table 2: Spectroscopic Data (Predicted)
Due to the lack of published experimental spectra for this compound, the following are predicted key spectroscopic features based on its structure.
| Spectrum | Predicted Features |
| ¹H NMR | - Triplet corresponding to the ethyl ester CH₃- Quartet corresponding to the ethyl ester CH₂- Doublet corresponding to the C3-methyl group- Multiplets for the protons on C2, C3, and C4 |
| ¹³C NMR | - Signal for the carbonyl carbon (C1) ~170-175 ppm- Signal for the O-CH₂ of the ethyl group ~60 ppm- Signal for the C-Br carbon (C4) ~35-40 ppm- Signals for the other aliphatic carbons |
| IR Spectroscopy | - Strong C=O stretch for the ester at ~1730-1750 cm⁻¹- C-O stretches at ~1100-1300 cm⁻¹- C-Br stretch at ~500-600 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) |
Experimental Protocols
Proposed Synthesis of this compound
A reliable method for the synthesis of this compound is the acid-catalyzed ring-opening of 3-methyl-γ-butyrolactone with hydrogen bromide in the presence of ethanol. This method is adapted from the well-established synthesis of ethyl 4-bromobutyrate from γ-butyrolactone[2][3].
Reaction Scheme:
3-methyl-γ-butyrolactone + HBr + Ethanol → this compound + H₂O
Materials and Reagents:
-
3-methyl-γ-butyrolactone
-
Absolute Ethanol
-
Dry Hydrogen Bromide gas
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (for extraction)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-methyl-γ-butyrolactone (1.0 mol) in absolute ethanol (2.0 mol).
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen bromide gas (approx. 1.2 mol) slowly through the solution while maintaining the temperature at 0°C.
-
After the addition of HBr is complete, allow the mixture to slowly warm to room temperature and then heat to 40°C.
-
Stir the reaction mixture at 40°C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of ice-cold deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
Application in Organic Synthesis
This compound is an effective alkylating agent. The primary carbon-bromine bond is susceptible to nucleophilic attack, making it a useful building block for introducing the 3-methyl-4-ethoxycarbonylbutyl group into molecules.
Caption: General SN2 reaction pathway using this compound.
References
An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-bromo-3-methylbutanoate and its isomers are versatile chemical intermediates that play a crucial role in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the safety, physical and chemical properties, synthesis protocols, and applications of key isomers, namely ethyl (E)-4-bromo-3-methyl-2-butenoate and ethyl (R)-(+)-4-bromo-3-methylbutanoate.
Chemical Identification and Properties
The generalized structure of this compound encompasses several isomers, with two prominent examples being the unsaturated ethyl (E)-4-bromo-3-methyl-2-butenoate and the saturated chiral ethyl (R)-(+)-4-bromo-3-methylbutanoate. The specific properties of each isomer are critical for their intended application.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Ethyl (E)-4-bromo-3-methyl-2-butenoate | Ethyl (R)-(+)-4-bromo-3-methylbutanoate |
| CAS Number | 51318-62-8[1] | 89363-48-4[2] |
| Molecular Formula | C₇H₁₁BrO₂[1] | C₇H₁₃BrO₂ |
| Molecular Weight | 207.06 g/mol [1] | 209.08 g/mol |
| Appearance | Not specified | Not specified |
| Boiling Point | 52-57°C at 0.7 Torr | Not specified |
| Density | 1.343 g/cm³ (Predicted) | Not specified |
| Solubility | Not specified | Not specified |
| LogP | 2.1[1] | Not specified |
Safety Data and Hazard Information
Handling of brominated organic compounds requires strict adherence to safety protocols. The available data for ethyl (E)-4-bromo-3-methyl-2-butenoate indicates significant health hazards.
Table 2: GHS Hazard Classification for Ethyl (E)-4-bromo-3-methyl-2-butenoate (CAS 51318-62-8) [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
Precautionary Statements: [3]
-
Prevention: P260 (Do not breathe mist or vapours), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[3]
-
Response: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Due to the hazardous nature of these compounds, it is imperative to handle them within a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Experimental Protocols
The synthesis of this compound isomers is a key step in their utilization as chemical building blocks. Below is a detailed protocol for the synthesis of ethyl 4-bromo-3-methylbut-2-enoate.
Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate[4]
This protocol involves the allylic bromination of ethyl 3,3-dimethylacrylate.
Materials:
-
Ethyl 3,3-dimethylacrylate (78 mmol, 10 g)
-
N-bromosuccinimide (NBS) (85 mmol, 15.1 g)
-
Azobisisobutyronitrile (AIBN) (0.02 g, catalytic amount)
-
Carbon tetrachloride (CCl₄) (128 mL)
-
Chloroform
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the precipitate with chloroform.
-
Combine the organic phases and wash sequentially with saturated aqueous sodium sulfite and brine.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield a mixture of (E) and (Z)-ethyl 4-bromo-3-methylbut-2-enoate.
-
Purify the product by vacuum distillation (3.6 mbar, 84-86 °C).
Workflow for the Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate
Caption: A flowchart illustrating the key steps in the synthesis of ethyl 4-bromo-3-methylbut-2-enoate.
Applications in Drug Discovery and Development
While this compound and its isomers are not typically active pharmaceutical ingredients themselves, they are valuable building blocks in the synthesis of more complex, biologically active molecules. Their utility lies in the reactive carbon-bromine bond, which allows for the introduction of various functional groups through nucleophilic substitution reactions.
Role as a Synthetic Intermediate
These compounds serve as precursors in multi-step syntheses. For instance, related bromo-esters are used in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. The general synthetic utility involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
Generalized Reaction Pathway for Synthetic Elaboration
Caption: A diagram showing the general role of this compound in synthesis.
Potential in the Synthesis of Bioactive Compounds
Conclusion
This compound and its isomers are important intermediates for organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of their chemical properties, safe handling procedures, and synthetic applications is essential for researchers in the field. The protocols and data presented in this guide are intended to provide a solid foundation for the effective and safe utilization of these versatile chemical building blocks in a research and development setting.
References
Technical Guide: Spectroscopic Analysis of Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral data for ethyl 4-bromo-3-methylbutanoate (CAS No. for (R)-enantiomer: 89363-48-4).[1] Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₃BrO₂
-
Molecular Weight: 209.08 g/mol [1]
-
Chemical Structure:
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established spectroscopic principles and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~3.40 | Doublet of doublets (dd) | 1H | -CHaHb-Br |
| ~3.30 | Doublet of doublets (dd) | 1H | -CHaHb-Br |
| ~2.50 | Doublet of doublets (dd) | 1H | -CH₂-C(=O)- |
| ~2.35 | Doublet of doublets (dd) | 1H | -CH₂-C(=O)- |
| ~2.10 | Multiplet (m) | 1H | -CH(CH₃)- |
| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |
| ~1.05 | Doublet (d) | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~172 | C=O |
| ~61 | -OCH₂CH₃ |
| ~45 | -CH₂-C(=O)- |
| ~40 | -CH₂-Br |
| ~35 | -CH(CH₃)- |
| ~19 | -CH(CH₃) |
| ~14 | -OCH₂CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970-2850 | C-H (alkane) stretch |
| ~1735 | C=O (ester) stretch |
| ~1180 | C-O (ester) stretch |
| ~650 | C-Br stretch |
Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Interpretation |
| 208/210 | [M]⁺• Molecular ion peak (presence of Br isotopes) |
| 163/165 | [M - OCH₂CH₃]⁺ |
| 129 | [M - Br]⁺ |
| 88 | [CH₃CH₂OC(O)CH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.
Caption: Workflow for the spectroscopic analysis of this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Instrument parameters may need to be optimized for specific equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on the same spectrometer at a frequency of 100 MHz.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Average 16 to 32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder prior to running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition:
-
Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.
-
A detector records the abundance of each ion.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound, a valuable resource in the absence of readily available experimental data. The included generalized experimental protocols offer a starting point for researchers seeking to acquire and analyze the spectroscopic data for this and structurally related compounds. The logical workflow presented can guide the process of structural elucidation from raw spectral data.
References
physical and chemical properties of ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-bromo-3-methylbutanoate, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and closely related analogues to provide a comparative context for researchers.
Chemical Identity and Physical Properties
This compound is a halogenated ester with the chemical formula C₇H₁₃BrO₂. The presence of a chiral center at the third carbon atom gives rise to two enantiomers, (R)- and (S)-ethyl 4-bromo-3-methylbutanoate. The (R)-enantiomer is registered under CAS number 89363-48-4.[1]
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Ethyl (R)-(+)-4-bromo-3-methylbutanoate | Ethyl 4-bromo-2-methylbutanoate | Mthis compound |
| CAS Number | 89363-48-4[1] | 2213-09-4[2] | 59147-45-4[3] |
| Molecular Formula | C₇H₁₃BrO₂[1] | C₇H₁₃BrO₂[2] | C₆H₁₁BrO₂[3] |
| Molecular Weight | 209.08 g/mol [1] | 209.08 g/mol [2] | 195.05 g/mol [3] |
| Boiling Point | Not Available | Not Available | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Calculated LogP | 1.97060[1] | 2.1[2] | Not Available |
| Topological Polar Surface Area | 26.3 Ų[1] | 26.3 Ų[2] | 26.3 Ų[3] |
Spectral Data
Detailed experimental spectral data for this compound is scarce. However, spectral information for its isomer, ethyl 4-bromo-2-methylbutanoate, is available and can provide insights into the expected spectral characteristics.
Table 2: Spectral Data for Ethyl 4-bromo-2-methylbutanoate
| Spectrum Type | Available Data |
| ¹H NMR | Data available, though specific shifts are not detailed in the provided search results. |
| ¹³C NMR | A ¹³C NMR spectrum is available.[2] |
| Mass Spectrometry (GC-MS) | GC-MS data is available.[2] |
| Infrared (IR) Spectroscopy | An FTIR spectrum (film) is available.[2] |
Synthesis and Reactivity
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and adaptable method can be inferred from the synthesis of similar bromoesters. A common approach involves the bromination of a suitable precursor. For instance, the synthesis of ethyl 2-bromo-3-methylbutanoate is achieved by the esterification of 2-bromo-3-methylbutanoyl bromide with ethanol.[4] A plausible synthetic route to this compound could involve the esterification of 4-bromo-3-methylbutanoic acid or the reaction of a suitable precursor with a brominating agent.
Reactivity and Applications in Organic Synthesis
Bromo-organic compounds are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[5][6] The bromine atom is a good leaving group, making compounds like this compound excellent substrates for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, enabling the construction of more complex molecules.
This reactivity makes this compound a valuable building block in medicinal chemistry for the synthesis of novel drug candidates and complex natural products.[7] The ester functionality can also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for the closely related mthis compound, the compound should be handled with care. The methyl ester is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[3] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol: Synthesis of Ethyl 4-bromobutyrate (Adapted from Organic Syntheses) [8]
-
A solution of γ-butyrolactone (2.33 moles) in absolute ethanol (375 ml) is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen bromide is introduced into the solution while maintaining the temperature at 0°C.
-
After saturation with HBr, the alcoholic solution is kept at 0°C for 24 hours.
-
The reaction mixture is then poured into 1 liter of ice-cold water.
-
The oily layer of crude ethyl 4-bromobutyrate is separated.
-
The aqueous layer is extracted twice with 100 ml portions of ethyl bromide.
-
The combined organic layers are washed with ice-cold 2% potassium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residual crude ester is purified by distillation.
Visualizations
The following diagrams illustrate a general workflow for organic synthesis and a typical nucleophilic substitution reaction involving a bromoester.
Caption: General workflow for an organic synthesis experiment.
Caption: A typical SN2 reaction of a bromoester.
References
- 1. ethyl (R)-(+)-4-bromo-3-methylbutanoate | CAS#:89363-48-4 | Chemsrc [chemsrc.com]
- 2. Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mthis compound | C6H11BrO2 | CID 14104192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Stability and Storage of Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-bromo-3-methylbutanoate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document focuses on established principles of stability testing, general degradation pathways for related α-bromo esters, and best practices for storage and handling. The experimental protocols described herein are based on regulatory guidelines for forced degradation studies and are intended to serve as a template for in-house stability assessments.
Chemical Properties and Inherent Reactivity
This compound is an aliphatic ester containing a bromine atom on the carbon adjacent (alpha) to the methyl group. The presence of the bromine atom significantly influences the molecule's reactivity, making the alpha-carbon susceptible to nucleophilic substitution reactions. This inherent reactivity is crucial for its utility in synthesis but also underscores its potential for degradation if not stored and handled correctly.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on safety data sheets for similar compounds:
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Light | Store in a tightly sealed, light-resistant container. | Protects against potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents contamination and reaction with container materials. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Avoids inhalation of vapors and contact with skin and eyes. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These are primarily hydrolysis, oxidation, photolysis, and thermal decomposition.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
General Workflow for a Forced Degradation Study
References
An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
Ethyl 4-bromo-3-methylbutanoate and its analogs are versatile chemical intermediates that serve as valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures and pharmacologically active compounds. The presence of a bromine atom at the 4-position provides a reactive handle for nucleophilic substitution and other transformations, while the ester functionality and the methyl group offer opportunities for further structural diversification. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound derivatives and analogs, with a focus on their relevance to drug discovery and development.
Synthesis of this compound and its Analogs
Experimental Protocol: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone (Analogous Procedure)
This protocol describes the synthesis of ethyl 4-bromobutyrate, which can be adapted for the synthesis of this compound by substituting γ-butyrolactone with 3-methyl-γ-butyrolactone.
Reaction Scheme:
Figure 1: Synthesis of ethyl 4-bromobutyrate.
Materials:
-
γ-Butyrolactone
-
Absolute Ethanol
-
Dry Hydrogen Bromide gas
-
Ice
-
Ethyl bromide
-
2% Potassium hydroxide solution
-
Dilute Hydrochloric acid
-
Sodium sulfate
Procedure:
-
A solution of γ-butyrolactone in absolute ethanol is cooled to 0°C in an ice bath.[1]
-
A stream of dry hydrogen bromide gas is introduced into the cooled solution.[1] The flow is continued for approximately one hour after the reaction mixture appears saturated.[1]
-
The resulting alcoholic solution is maintained at 0°C for 24 hours.[1]
-
The solution is then poured into ice-cold water, leading to the separation of an oily layer.[1]
-
The aqueous layer is extracted with ethyl bromide.[1]
-
The combined organic layers (oily layer and extracts) are washed sequentially with ice-cold 2% potassium hydroxide solution, dilute hydrochloric acid, and water.[1]
-
The organic layer is dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude ester is purified by distillation to yield ethyl 4-bromobutyrate.[1]
Quantitative Data for Analogous Synthesis (Ethyl 4-bromobutyrate):
| Parameter | Value | Reference |
| Starting Material | γ-Butyrolactone (2.33 moles) | [1] |
| Reagents | Absolute Ethanol, Dry HBr | [1] |
| Yield | 77-84% | [1] |
| Boiling Point | 97–99°C (25 mm Hg) | [1] |
| Refractive Index (n25D) | 1.4543 | [1] |
| 1H NMR (CDCl3) | δ 1.22 (t, 3H), 2.13 (m, 2H), 2.45 (t, 2H), 3.43 (t, 2H), 4.10 (q, 2H) | [2] |
Key Reactions of this compound Derivatives
The primary reactivity of this compound and its analogs is centered around the electrophilic carbon atom bearing the bromine. This makes them excellent substrates for nucleophilic substitution reactions, particularly with active methylene compounds.
Alkylation of Active Methylene Compounds
This compound can be used as an alkylating agent for active methylene compounds, such as diethyl malonate and ethyl acetoacetate. This reaction is typically carried out in the presence of a base, which deprotonates the active methylene group to generate a nucleophilic carbanion.[3]
Reaction Workflow:
Figure 2: Alkylation of active methylene compounds.
This alkylation reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of the 3-methyl-4-ethoxycarbonylbutyl moiety into a wide range of molecules.[4] The resulting products can then be further manipulated, for instance, through hydrolysis and decarboxylation of the ester groups to yield substituted ketones or carboxylic acids.[3]
Derivatives and Analogs in Drug Discovery
The structural motif derived from this compound is found in various biologically active molecules. Its utility as a building block allows for the synthesis of analogs of important signaling molecules and enzyme inhibitors.
GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The synthesis of GABA analogs is a significant area of research in medicinal chemistry for the development of drugs targeting GABA receptors and transporters.[5][6] this compound serves as a potential precursor for the synthesis of substituted GABA analogs. For instance, nucleophilic substitution of the bromide with an amine or a protected amine functionality, followed by hydrolysis of the ester, would yield a GABA derivative with a methyl group at the 3-position.
Potential Synthetic Pathway to a GABA Analog:
Figure 3: Synthesis of a 3-methyl-GABA analog.
The introduction of the methyl group can influence the conformational flexibility and binding affinity of the resulting GABA analog to its target proteins.
Conclusion
This compound and its related derivatives are valuable and versatile intermediates in organic synthesis. Their ability to undergo nucleophilic substitution reactions makes them key building blocks for the construction of a wide array of more complex molecules. While direct and extensive literature on the title compound is sparse, analogous synthetic procedures and reactivity patterns provide a solid foundation for its utilization. The potential to synthesize derivatives with interesting biological activities, such as GABA analogs, highlights the importance of this class of compounds for researchers and professionals in the field of drug discovery and development. Further exploration of the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit their therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Toxicological Data for Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide concerning the toxicological data for ethyl 4-bromo-3-methylbutanoate (CAS No. 89363-48-4). It is important to note that a comprehensive literature search has revealed a significant lack of specific toxicological studies conducted on this particular chemical entity. Therefore, this guide provides a toxicological assessment based on data from structurally similar compounds and outlines the standard experimental protocols that would be employed to evaluate its toxicity. The information herein should be used for guidance and not as a definitive toxicological profile.
Toxicological Data Summary of Structural Analogs
In the absence of direct data for this compound, the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals hazard statements for several structurally related compounds are summarized below. This information can provide an initial indication of the potential hazards associated with the target compound.
| Compound Name | CAS Number | GHS Hazard Statements | Citations |
| Ethyl 4-bromo-3-methylbenzoate | 160313-69-9 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Ethyl 4-bromo-3-oxobutanoate | 13176-46-0 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [2] |
| Ethyl 4-bromobutyrate | 2969-81-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Mthis compound | 59147-45-4 | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Ethyl 2-bromo-3-methylbutyrate | 609-12-1 | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage |
Standard Experimental Protocols for Toxicological Assessment
The following sections detail the standard methodologies for key toxicological endpoints as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines. These are the protocols that would be followed to ascertain the toxicological profile of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance. The principle is to identify a dose that causes signs of toxicity without mortality.
-
Test Animals: Typically, young adult female rats are used.[4]
-
Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diets and unrestricted drinking water are provided.[4]
-
Dose Administration: The test substance is administered orally by gavage in a single dose.[5] The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]
-
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[5] The starting dose is chosen based on available information or default values (5, 50, 300, 2000 mg/kg).[5]
-
Main Study: A group of five animals is dosed at the selected starting dose.[5]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least daily thereafter.[6]
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the dose at which "evident toxicity" is observed.[7] Evident toxicity refers to clear signs that predict that the next higher dose will cause severe toxicity or death.[7]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: The albino rabbit is the preferred species.[8]
-
Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[9]
-
Dose Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[8][10]
-
Procedure:
-
Initial Test: One animal is used. The patch is applied for a 4-hour exposure period.[8] In some cases, a sequential exposure of 3 minutes, 1 hour, and 4 hours is used to assess corrosivity.[11]
-
Confirmatory Test: If the initial test does not show a corrosive effect but indicates irritation, up to two additional animals are tested with a 4-hour exposure.[11]
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[10] Observations may continue for up to 14 days to assess the reversibility of the effects.[8][10]
-
Endpoint: The substance is classified based on the severity and reversibility of the skin reactions observed.[9]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline describes the procedure to determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Healthy young adult albino rabbits are used.[12]
-
Procedure:
-
Pre-screening: Before in vivo testing, a weight-of-the-evidence analysis is performed on existing data.[13] In vitro or ex vivo tests are recommended first.[13]
-
Initial Test: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal.[14] The other eye serves as a control.[14]
-
Confirmatory Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[14]
-
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14][15] The observation period can be extended up to 21 days to evaluate the reversibility of effects.[12]
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[15] The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[13]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for toxicological assessment and specific experimental protocols.
Caption: General workflow for the toxicological assessment of a chemical substance.
References
- 1. Mthis compound | C6H11BrO2 | CID 14104192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 6. bemsreports.org [bemsreports.org]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. oecd.org [oecd.org]
- 9. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. search.library.doc.gov [search.library.doc.gov]
- 15. oecd.org [oecd.org]
An In-depth Technical Guide to Ethyl 4-bromo-3-methylbut-2-enoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-3-methylbut-2-enoate is a versatile bifunctional reagent that has garnered significant interest in organic synthesis, particularly in the construction of complex molecules with pharmaceutical relevance. This technical guide provides a comprehensive overview of its history, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and a discussion of its applications in the synthesis of bioactive compounds, most notably as a key building block for carotenoids like 9-cis-β-carotene.
Introduction and Historical Context
While the specific moment of the initial discovery of ethyl 4-bromo-3-methylbut-2-enoate is not well-documented in readily available literature, its significance has grown with the development of synthetic methodologies that require versatile C5 building blocks. Its utility lies in the presence of two reactive centers: an α,β-unsaturated ester moiety that can participate in various addition reactions, and a primary allylic bromide that is susceptible to nucleophilic substitution. The history of this compound is therefore intrinsically linked to the history of the synthetic routes developed to access it and its subsequent use in the synthesis of more complex molecules. A prominent application that has driven interest in its synthesis is its role as a precursor in the total synthesis of carotenoids, which are important for their antioxidant properties and as precursors to Vitamin A.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of ethyl 4-bromo-3-methylbut-2-enoate is presented below. It is important to note that this compound can exist as both (E) and (Z) isomers, and the properties may vary depending on the isomeric ratio.
| Property | Value |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.07 g/mol |
| Boiling Point | 84-86 °C at 3.6 mbar[1] |
| Appearance | Colorless to yellow oil |
| Purity (typical) | 96% (by HPLC)[1] |
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ (ppm) :
-
~1.3 (t, 3H, -OCH₂CH ₃)
-
~2.0 (s, 3H, -C(CH₃)=)
-
~4.0 (s, 2H, -CH ₂Br)
-
~4.2 (q, 2H, -OCH ₂CH₃)
-
~5.8 (s, 1H, =CH -)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ (ppm) :
-
~14 (-OCH₂C H₃)
-
~20 (-C(C H₃)=)
-
~35 (-C H₂Br)
-
~60 (-OC H₂CH₃)
-
~115 (=C H-)
-
~150 (-C (CH₃)=)
-
~165 (C =O)
-
IR (Infrared) Spectroscopy:
-
ν (cm⁻¹) :
-
~1720 (C=O, ester)
-
~1640 (C=C, alkene)
-
~1200-1100 (C-O, ester)
-
~600-500 (C-Br)
-
MS (Mass Spectrometry):
-
m/z :
-
206/208 (M⁺, bromine isotope pattern)
-
Fragments corresponding to the loss of -OCH₂CH₃, -Br, and other characteristic fragments.
-
Experimental Protocol: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate
The following protocol is a common and effective method for the synthesis of ethyl 4-bromo-3-methylbut-2-enoate via the allylic bromination of ethyl 3,3-dimethylacrylate.[1]
Materials:
-
Ethyl 3,3-dimethylacrylate (10 g, 78 mmol)
-
N-Bromosuccinimide (NBS) (15.1 g, 85 mmol)
-
Azobisisobutyronitrile (AIBN) (0.02 g, catalytic amount)
-
Carbon tetrachloride (CCl₄) (128 mL)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL) in a round-bottom flask, add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).
-
Heat the mixture under reflux for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the precipitate with chloroform.
-
Combine the organic filtrates and wash them with saturated aqueous sodium sulfite solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield a mixture of (E) and (Z)-4-bromo-3-methylbut-2-enoate.
-
Purify the product by vacuum distillation (3.6 mbar, 84-86 °C) to obtain the final product.[1]
Workflow Diagram:
Caption: Synthetic workflow for ethyl 4-bromo-3-methylbut-2-enoate.
Applications in Drug Development and Organic Synthesis
Ethyl 4-bromo-3-methylbut-2-enoate serves as a valuable intermediate in the synthesis of various complex organic molecules, particularly in the realm of natural product synthesis and drug development.
Synthesis of 9-cis-β-Carotene:
A significant application of ethyl 4-bromo-3-methylbut-2-enoate is in the multi-step synthesis of 9-cis-β-carotene.[1] This carotenoid is a precursor to 9-cis-retinoic acid, a vital signaling molecule in vertebrates that regulates cell growth, differentiation, and apoptosis. The synthesis of 9-cis-β-carotene is of great interest to the pharmaceutical industry due to its potential therapeutic applications in treating conditions related to vitamin A deficiency and other cellular proliferative disorders.
The synthetic pathway involves the use of ethyl 4-bromo-3-methylbut-2-enoate as a key building block to construct the carbon skeleton of the carotenoid.
Signaling Pathway Involving Vitamin A Derivatives:
References
Methodological & Application
Application Note: Stereoselective Synthesis of (R)- and (S)-3-Methyl-5-phenylpentanoic Acid using an Evans Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document details a robust protocol for the stereoselective synthesis of chiral β-methyl carboxylic acids, utilizing ethyl 4-bromo-3-methylbutanoate as a conceptual starting point for derivatization. The core of this strategy is the diastereoselective alkylation of an N-acyloxazolidinone, a powerful technique for establishing stereocenters with high fidelity. While direct stereoselective substitution on this compound is challenging, this application note outlines a reliable and analogous method starting from 3-methylbutanoic acid, which can be conceptually derived from the title compound. The resulting chiral products are valuable building blocks in medicinal chemistry and natural product synthesis.
The methodology employs a commercially available Evans-type chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, to direct the stereochemical outcome of an enolate alkylation reaction. The auxiliary is first acylated with 3-methylbutyryl chloride, followed by deprotonation to form a chiral enolate, which is then alkylated. Subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of N-(3-Methylbutanoyl)-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone (3)
-
Preparation of 3-Methylbutyryl Chloride (1): To a solution of 3-methylbutanoic acid (1.0 eq) in CH₂Cl₂ (2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop). Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3-methylbutyryl chloride, which is used immediately in the next step.
-
Acylation of the Chiral Auxiliary (2): In a flame-dried round-bottom flask under an argon atmosphere, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Add the crude 3-methylbutyryl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, 20% ethyl acetate in hexanes) to afford the desired N-acyloxazolidinone 3 .
Protocol 2: Diastereoselective Alkylation
-
In a flame-dried flask under argon, dissolve the N-acyloxazolidinone 3 (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the (Z)-enolate.
-
Add benzyl bromide (1.5 eq) to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the alkylated product 4 .
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product 4 (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by lithium hydroxide monohydrate (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with CH₂Cl₂ after basification.
-
Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (R)-3-methyl-5-phenylpentanoic acid 5 . Purify by chromatography if necessary.
Data Presentation
| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Acylation | 3-Methylbutanoic acid, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 1. Oxalyl chloride, DMF (cat.)2. n-BuLi, THF, -78 °C | N-(3-Methylbutanoyl)-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone (3) | 85-95 | N/A |
| Alkylation | N-acyloxazolidinone (3), Benzyl bromide | NaHMDS, THF, -78 °C | Alkylated N-acyloxazolidinone (4) | 80-90 | >95:5 |
| Cleavage | Alkylated N-acyloxazolidinone (4) | LiOH, H₂O₂, THF/H₂O | (R)-3-Methyl-5-phenylpentanoic acid (5) | 85-95 | >99% ee after purification |
Visualizations
Logical Workflow
Caption: Overall workflow for the stereoselective synthesis.
Signaling Pathway: Mechanism of Stereoselection
Caption: Mechanism of diastereoselective alkylation.
Application Notes and Protocols: Ethyl 4-bromo-3-methylbutanoate as a C4 Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl 4-bromo-3-methylbutanoate as a versatile C4 building block in organic synthesis. Due to the limited availability of specific literature protocols for this exact compound, the information herein is based on its chemical properties, the reactivity of analogous compounds, and its potential applications in the synthesis of valuable target molecules, particularly in the field of medicinal chemistry.
Introduction
This compound is a functionalized aliphatic ester containing a primary bromide. This combination of a reactive electrophilic center and a modifiable ester group makes it a valuable four-carbon building block for the introduction of a substituted butyl chain in the synthesis of more complex molecules. The chiral version, particularly (R)-ethyl 4-bromo-3-methylbutanoate, is of significant interest as a precursor for the asymmetric synthesis of pharmacologically active compounds.
Chemical Properties and Reactivity
The reactivity of this compound is primarily dictated by the presence of the primary alkyl bromide. It is susceptible to nucleophilic substitution reactions (SN2), where the bromide ion acts as a good leaving group. The ester functionality is generally stable under neutral or acidic conditions but can be hydrolyzed under basic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H13BrO2 |
| Molecular Weight | 209.08 g/mol |
| CAS Number | 89363-48-4 ((R)-enantiomer) |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, acetone) |
Applications in Organic Synthesis
Synthesis of γ-Aminobutyric Acid (GABA) Analogs
A primary application of chiral this compound is in the synthesis of precursors for GABA analogs, such as (S)-pregabalin, a widely used anticonvulsant and analgesic drug. The key strategic step involves the displacement of the bromide with a cyanide nucleophile to introduce the required carbon-nitrogen functionality.
Alkylation of Nucleophiles
As a primary alkyl halide, this compound is an effective electrophile for the alkylation of a wide range of nucleophiles. This allows for the introduction of the 3-methyl-4-ethoxycarbonylbutyl group onto various molecular scaffolds.
-
Carbon Nucleophiles: Reactions with carbanions, such as those derived from malonic esters or acetoacetic esters, would lead to the formation of new carbon-carbon bonds, enabling chain extension and the synthesis of complex dicarboxylic acids or ketoesters.[1][2][3]
-
Nitrogen Nucleophiles: Amines and amides can be alkylated to introduce the C4 side chain, leading to the synthesis of substituted amino acids or lactams.
-
Oxygen Nucleophiles: Alkylation of phenols or alcohols can be used to synthesize corresponding ethers.
-
Sulfur Nucleophiles: Thiolates can readily displace the bromide to form thioethers.
Potential for Lactone Formation
Intramolecular cyclization of derivatives of this compound could potentially lead to the formation of γ-butyrolactones. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by base-mediated cyclization, would be a plausible route to 3-methyl-γ-butyrolactone, a fragrance and flavor compound.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis.
Protocol 1: Synthesis of Ethyl 4-cyano-3-methylbutanoate via Nucleophilic Substitution
This protocol describes a representative procedure for the displacement of the bromide in this compound with a cyanide ion. This reaction is a key step in the synthesis of precursors for GABA analogs.
Table 2: Reagents and Materials for Protocol 1
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 209.08 | 10.45 g | 1.0 |
| Sodium Cyanide | 49.01 | 3.68 g | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (3.68 g, 75 mmol) in 100 mL of anhydrous dimethyl sulfoxide (DMSO). Stir the mixture at room temperature until the sodium cyanide is fully dissolved.
-
Addition of Substrate: To the stirred solution, add this compound (10.45 g, 50 mmol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride solution (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Characterization: Purify the crude ethyl 4-cyano-3-methylbutanoate by vacuum distillation or column chromatography on silica gel. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Safety Precautions: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[4][5][6][7] All glassware should be decontaminated with a bleach solution after use.
Conclusion
This compound is a valuable C4 building block with significant potential in organic synthesis, particularly for the construction of pharmaceutical intermediates. Its ability to undergo nucleophilic substitution reactions allows for the introduction of a variety of functional groups, making it a versatile synthon for the preparation of complex target molecules. While specific, published protocols for this exact reagent are limited, the representative procedures provided here, based on established chemical principles, should serve as a useful guide for researchers in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 6. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: The Strategic Use of Alkyl 4-Bromo-3-methylbutanoate Derivatives in the Synthesis of Chiral Natural Products
Introduction:
Ethyl 4-bromo-3-methylbutanoate and its derivatives are versatile chiral building blocks in the stereoselective synthesis of complex natural products. The presence of a stereocenter at the C3 position, coupled with the reactive bromide at C4 and the ester functionality, allows for the strategic construction of intricate molecular architectures, particularly those containing quaternary stereocenters. This document provides detailed application notes and protocols based on the total synthesis of the marine antibiotic (-)-malyngolide, a natural product whose synthesis illustrates the utility of precursors conceptually related to this compound.
Case Study: Total Synthesis of (-)-Malyngolide
The total synthesis of (-)-malyngolide, as reported by Trost et al., provides an excellent case study for the application of a chiral building block strategy. While not starting from this compound itself, the synthesis employs a conceptually similar chiral intermediate, a monoprotected vinylglycidol, to construct the key quaternary stereocenter of the natural product. This approach highlights the importance of such synthons in achieving high stereoselectivity.
Synthetic Strategy and Key Transformations
The retrosynthetic analysis of (-)-malyngolide reveals a strategy centered on the creation of a chiral epoxide intermediate. This intermediate undergoes a series of transformations including nucleophilic opening, oxidation, and lactonization to furnish the final natural product. The key steps involve:
-
Deracemization of a Butadiene Monoepoxide: The synthesis commences with a palladium-catalyzed deracemization of 3-nonyl-3,4-epoxybut-1-ene. This reaction, employing a chiral ligand, selectively produces a monoprotected vinylglycidol with high enantiomeric excess. This step is crucial for establishing the initial stereocenter.
-
Formation of a Quaternary Center: The chiral epoxide is then opened with a methyl organocuprate, leading to the formation of a secondary alcohol with the concomitant creation of the quaternary stereocenter.
-
Lactonization: Subsequent functional group manipulations, including oxidation of the primary and secondary alcohols followed by lactonization, yield the tetrahydropyranone core of (-)-malyngolide.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of (-)-malyngolide.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Palladium-Catalyzed Deracemization | 3-Nonyl-3,4-epoxybut-1-ene | (R)-2-(4-Methoxybenzyloxy)-4-nonyl-3-buten-1-ol | Pd₂(dba)₃, (R,R)-L¹, PMBOH, CH₂Cl₂ | 85 | 99 |
| 2 | Epoxide Opening with Organocuprate | (R)-2-(4-Methoxybenzyloxy)-4-nonyl-3-buten-1-ol | (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1-nonen-4-ol | Me₂CuLi, Et₂O | 90 | - |
| 3 | Ozonolysis and Reductive Workup | (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1-nonen-4-ol | (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1,4-nonanediol | O₃, CH₂Cl₂/MeOH; NaBH₄ | 88 | - |
| 4 | Deprotection and Lactonization | (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1,4-nonanediol | (-)-Malyngolide | DDQ, CH₂Cl₂/H₂O; TPAP, NMO | 75 | >99 |
Table 1: Summary of key reaction steps and yields in the total synthesis of (-)-malyngolide.
Experimental Protocols
Step 1: Palladium-Catalyzed Deracemization of 3-Nonyl-3,4-epoxybut-1-ene
To a solution of 3-nonyl-3,4-epoxybut-1-ene (1.0 g, 5.48 mmol) in dichloromethane (20 mL) is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.050 g, 0.055 mmol) and the chiral ligand (R,R)-L¹ (0.083 g, 0.110 mmol). p-Methoxybenzyl alcohol (PMBOH, 1.51 g, 10.96 mmol) is then added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford (R)-2-(4-Methoxybenzyloxy)-4-nonyl-3-buten-1-ol as a colorless oil.
Step 2: Epoxide Opening with Organocuprate
To a suspension of copper(I) iodide (0.62 g, 3.26 mmol) in diethyl ether (15 mL) at -78 °C is added methyllithium (4.1 mL of a 1.6 M solution in diethyl ether, 6.52 mmol) dropwise. The resulting solution is stirred for 30 minutes at -78 °C. A solution of (R)-2-(4-Methoxybenzyloxy)-4-nonyl-3-buten-1-ol (0.50 g, 1.63 mmol) in diethyl ether (5 mL) is then added, and the reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate = 8:1) to yield (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1-nonen-4-ol.
Step 3: Ozonolysis and Reductive Workup
A solution of (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1-nonen-4-ol (0.40 g, 1.25 mmol) in a mixture of dichloromethane and methanol (10 mL, 1:1) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Sodium borohydride (0.095 g, 2.50 mmol) is added in portions, and the mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography (hexanes/ethyl acetate = 3:1) to give (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1,4-nonanediol.
Step 4: Deprotection and Lactonization to (-)-Malyngolide
To a solution of (2R,3R)-3-(4-Methoxybenzyloxy)-2-methyl-1,4-nonanediol (0.30 g, 0.93 mmol) in a mixture of dichloromethane and water (10 mL, 18:1) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.25 g, 1.11 mmol). The mixture is stirred at room temperature for 1 hour. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The resulting crude diol is dissolved in dichloromethane (10 mL), and N-methylmorpholine N-oxide (NMO, 0.22 g, 1.86 mmol) and tetrapropylammonium perruthenate (TPAP, 0.016 g, 0.046 mmol) are added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate = 5:1) to afford (-)-malyngolide as a colorless oil.
Visualizations
Figure 1: Synthetic pathway for the total synthesis of (-)-malyngolide.
Figure 2: General experimental workflow for a synthetic chemistry protocol.
The total synthesis of (-)-malyngolide serves as a compelling example of how chiral building blocks, conceptually similar to this compound, are instrumental in the efficient and stereoselective construction of complex natural products. The strategic use of a chiral epoxide, generated through a catalytic asymmetric process, allows for the precise installation of a key quaternary stereocenter. The detailed protocols and tabulated data provided herein offer valuable insights for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis.
Application Notes and Protocols for Annulation Reactions Involving Ethyl 4-Bromo-3-Methylbutanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for annulation reactions involving ethyl 4-bromo-3-methylbutanoate and its close structural analog, ethyl 4-bromo-3-oxobutanoate. Annulation reactions are crucial in synthetic organic chemistry for the construction of cyclic molecules, which form the core scaffolds of many pharmaceuticals and biologically active compounds. The protocols and data presented herein are intended to serve as a practical guide for laboratory work and to inform the design of novel synthetic pathways in drug discovery and development.
Application Note 1: Stereoselective [4+3] Annulation for the Synthesis of Benzindeno-fused Azepines
The construction of seven-membered rings, such as azepines, is a significant challenge in organic synthesis. These scaffolds are of particular interest in medicinal chemistry due to their presence in a variety of bioactive natural products and pharmaceuticals. A powerful method for synthesizing benzindeno-fused azepine derivatives is through a stereoselective [4+3] annulation reaction.
This approach utilizes the reaction of azadienes with an enolate derived from a 4-bromo-3-oxobutanoate, a close analog of this compound. The reaction proceeds via a sodium hydride (NaH) promoted cycloaddition, delivering a series of benzindenoazepines in good yields and with high stereoselectivity.[1] This strategy has been successfully applied to azadienes bearing benzofuran or benzothiophene moieties, demonstrating its versatility. The utility of this methodology has been further showcased through gram-scale experiments and subsequent synthetic transformations of the resulting products.[1]
Logical Workflow for [4+3] Annulation
References
Application Notes and Protocols for Alkylation Reactions Using Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the use of ethyl 4-bromo-3-methylbutanoate as a versatile alkylating agent in organic synthesis. This reagent is a valuable building block for introducing a substituted butyl ester moiety onto a variety of nucleophiles, which is a common structural motif in medicinal chemistry and materials science.
Introduction
This compound is a bifunctional molecule containing a reactive primary bromide for nucleophilic substitution and an ethyl ester. The presence of a methyl group at the 3-position introduces a chiral center (if enantiomerically pure starting materials are used for its synthesis) and can influence the pharmacokinetic and pharmacodynamic properties of target molecules. This document outlines generalized procedures for the alkylation of common nucleophiles, including amines (N-nucleophiles), phenols and alcohols (O-nucleophiles), thiols (S-nucleophiles), and carbanions (C-nucleophiles).
Data Presentation: Summary of Generalized Alkylation Conditions
The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with this compound. Please note that these are starting-point conditions and may require optimization for specific substrates.
| Nucleophile Class | Representative Nucleophile | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) |
| N-Nucleophile | Primary/Secondary Amine | K₂CO₃, Et₃N, or DIPEA | Acetonitrile, DMF | 25 - 80 | 12 - 24 |
| O-Nucleophile | Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF, Acetonitrile | 25 - 80 | 6 - 18 |
| S-Nucleophile | Thiophenol | K₂CO₃, NaH | DMF, THF | 0 - 50 | 2 - 12 |
| C-Nucleophile | Diethyl Malonate | NaOEt, NaH | Ethanol, THF | 25 - 60 | 12 - 24 |
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reagents and solvents should be of high purity and anhydrous where specified. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: N-Alkylation of Amines
Direct alkylation of primary and secondary amines can be challenging due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting material. To favor mono-alkylation, it is recommended to use a large excess of the starting amine or to use a hindered base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the amine (1.2 - 2.0 equivalents) in anhydrous acetonitrile or DMF, add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: O-Alkylation of Phenols
The O-alkylation of phenols is a reliable method for the synthesis of aryl ethers. The choice of base and solvent can influence the reaction rate and yield.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous acetone or DMF
Procedure:
-
To a solution of the phenol (1.0 equivalent) in anhydrous acetone or DMF, add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) and monitor its progress.
-
After the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 3: S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily undergo alkylation. The reaction is typically fast and can be performed at or below room temperature.
Materials:
-
This compound
-
Thiophenol or other thiol
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous DMF or tetrahydrofuran (THF)
Procedure:
-
If using NaH, suspend it (1.1 equivalents) in anhydrous THF at 0 °C.
-
Slowly add a solution of the thiol (1.0 equivalent) in THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: C-Alkylation of Malonic Esters
The alkylation of enolates derived from active methylene compounds like diethyl malonate is a classic C-C bond-forming reaction.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or sodium hydride (NaH)
-
Anhydrous ethanol or THF
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol or a suspension of sodium hydride in THF.
-
To this, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Add this compound (1.0 equivalent) to the enolate solution.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the dialkylated product by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for the alkylation of nucleophiles.
Caption: Logical relationship of reactants in the alkylation process.
Application Notes and Protocols: Intramolecular Grignard Reaction of Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the intramolecular Grignard reaction of ethyl 4-bromo-3-methylbutanoate. This reaction is a key method for the synthesis of γ-lactones, specifically 3,4-dimethyl-γ-butyrolactone, a valuable chiral building block in organic synthesis and drug development. The protocol outlines the in situ formation of a Grignard reagent followed by an intramolecular cyclization to yield the target lactone. Safety precautions, reagent handling, and reaction workup are described in detail. Additionally, typical reaction parameters and expected outcomes are presented in a tabular format for easy reference.
Introduction
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[1][2] While intermolecular Grignard reactions are widely utilized, intramolecular variants offer an efficient route to cyclic compounds. The intramolecular Grignard reaction of haloesters, such as this compound, provides a direct pathway to lactones, which are prevalent motifs in many natural products and pharmaceuticals. This application note focuses on the cyclization of this compound to form 3,4-dimethyl-γ-butyrolactone. The reaction proceeds via the formation of a Grignard reagent at the carbon bearing the bromine atom, which then undergoes a nucleophilic attack on the proximate ester carbonyl group to form a five-membered ring.
Reaction Scheme
The overall transformation involves the conversion of a linear bromoester into a cyclic lactone.
Caption: Overall reaction scheme.
Experimental Protocols
Materials and Equipment
-
Reactants: this compound
-
Reagents: Magnesium turnings (activated), anhydrous tetrahydrofuran (THF), iodine (crystal), saturated aqueous ammonium chloride solution, diethyl ether, anhydrous sodium sulfate, hydrochloric acid (1 M).
-
Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen or argon gas supply, standard glassware for extraction and purification (separatory funnel, rotary evaporator, distillation apparatus or column chromatography setup).
Reaction Setup and Procedure
Note: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.
-
Preparation of the Reaction Vessel:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
The entire apparatus should be under a positive pressure of inert gas.
-
Add a small crystal of iodine to activate the magnesium surface.
-
-
Initiation of the Grignard Reaction (Barbier-type conditions):
-
Dissolve this compound (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).
-
Add a small portion of this solution (approx. 10%) to the magnesium turnings via the dropping funnel.
-
The reaction is initiated by gently warming the flask or by the addition of an initiator like 1,2-dibromoethane if the reaction does not start spontaneously. A color change (disappearance of the iodine color) and gentle refluxing of the solvent indicate the initiation of the reaction.
-
-
Addition and Cyclization:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours to ensure complete consumption of the starting material.
-
-
Reaction Workup:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3,4-dimethyl-γ-butyrolactone.
-
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Product | 3,4-dimethyl-γ-butyrolactone |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| Typical Yield | 60-80% (Illustrative) |
| Reaction Time | 3-5 hours |
| Reaction Temperature | Room Temperature to 50 °C |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Purification Method | Vacuum Distillation or Chromatography |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The reaction proceeds through a well-defined sequence of steps, starting with the formation of the Grignard reagent, followed by intramolecular nucleophilic acyl substitution.
Caption: Reaction mechanism workflow.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure, from setup to purification.
Caption: Experimental workflow diagram.
Safety and Handling
-
Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere and away from sources of ignition.
-
Anhydrous ethers can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
The reaction can be exothermic. Proper cooling and controlled addition of reagents are crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The workup procedure involves the use of acid and flammable solvents. Perform these steps in a well-ventilated fume hood.
Conclusion
The intramolecular Grignard reaction of this compound is an effective method for the synthesis of 3,4-dimethyl-γ-butyrolactone. The protocol described provides a detailed guide for researchers in organic synthesis and drug development. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of this reaction. The resulting lactone serves as a versatile intermediate for the synthesis of more complex molecules.
References
Application Notes and Protocols: Suzuki Coupling of Ethyl 4-Bromo-3-Methylbutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of ethyl 4-bromo-3-methylbutanoate, a key secondary alkyl bromide building block. This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a diverse range of ethyl 4-aryl-3-methylbutanoate derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1] While traditionally applied to aryl and vinyl halides, significant advancements have extended its utility to the more challenging coupling of sp³-hybridized alkyl electrophiles, including secondary alkyl bromides like this compound.
The primary challenges in the Suzuki coupling of alkyl bromides possessing β-hydrogens are slow oxidative addition to the palladium catalyst and the competing β-hydride elimination pathway. However, the development of specialized catalyst systems has enabled these transformations to proceed efficiently, often at room temperature.[2]
Catalytic Systems and Reaction Conditions
Successful Suzuki coupling of this compound derivatives can be achieved using either palladium or nickel-based catalytic systems.
Palladium-Catalyzed Systems:
A highly effective and frequently cited system for the room-temperature Suzuki coupling of alkyl bromides with β-hydrogens involves a palladium(II) acetate catalyst with a bulky, electron-rich phosphine ligand, such as tricyclohexylphosphine (PCy₃).[2] A hydrated inorganic base, like potassium phosphate monohydrate (K₃PO₄·H₂O), is crucial for the reaction's success, as water plays a key role in activating the boronic acid for transmetalation.[2]
Nickel-Catalyzed Systems:
Nickel-based catalysts have also emerged as powerful alternatives for the coupling of unactivated secondary alkyl halides.[3] Catalyst systems employing a nickel(II) source, such as NiCl₂·glyme, in combination with a diamine ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven effective for alkyl-alkyl Suzuki couplings at room temperature.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of secondary alkyl bromides with various arylboronic acids, based on literature precedents for similar substrates.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%) | K₃PO₄·H₂O (2 equiv) | Toluene/H₂O | 25 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%) | K₃PO₄·H₂O (2 equiv) | Toluene/H₂O | 25 | 12 | ~80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%) | K₃PO₄·H₂O (2 equiv) | Toluene/H₂O | 25 | 12 | ~75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%) | K₃PO₄·H₂O (2 equiv) | Toluene/H₂O | 25 | 12 | ~70-80 |
| 5 | Phenylboronic acid | NiCl₂·glyme (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) | KOtBu (1.5 equiv) | Dioxane | 25 | 24 | ~70-85 |
Note: The yields presented are typical for secondary alkyl bromides and may vary for this compound. Optimization of reaction conditions is recommended for specific substrate combinations.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate monohydrate (K₃PO₄·H₂O)
-
Toluene (anhydrous)
-
Degassed deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene to the flask, followed by this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate monohydrate (2.0 equiv).
-
Add degassed deionized water (a small amount, e.g., 10% v/v of toluene).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain ethyl 4-phenyl-3-methylbutanoate.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of this compound with an Alkylborane
Materials:
-
This compound
-
Alkylborane reagent (e.g., 9-alkyl-9-BBN)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine
-
Potassium tert-butoxide (KOtBu)
-
Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add NiCl₂·glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) to an oven-dried reaction vessel.
-
Add anhydrous dioxane, followed by this compound (1.0 equiv) and the alkylborane reagent (1.5 equiv).
-
Add potassium tert-butoxide (1.5 equiv) to the mixture.
-
Seal the vessel and stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to yield the desired ethyl 4-alkyl-3-methylbutanoate.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Note & Protocol: Chiral Synthesis of Ethyl (R)-4-bromo-3-methylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (R)-4-bromo-3-methylbutanoate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its stereodefined structure, featuring two chiral centers, makes it an important intermediate for the synthesis of complex molecules with specific biological activities. This application note provides a detailed, three-step chemoenzymatic protocol for the synthesis of ethyl (R)-4-bromo-3-methylbutanoate, commencing with the synthesis of the precursor ethyl 3-methyl-4-oxobutanoate, followed by a highly selective enzymatic reduction to establish the (R)-stereochemistry at the C3 position, and concluding with the conversion of the resulting hydroxyl group to a bromide.
Overall Synthetic Scheme
The synthetic route is outlined as follows:
-
Synthesis of Ethyl 3-methyl-4-oxobutanoate: A Reformatsky reaction between propionaldehyde and ethyl bromoacetate to yield ethyl 3-hydroxy-4-methylpentanoate, followed by oxidation to the corresponding β-ketoester.
-
Asymmetric Reduction of Ethyl 3-methyl-4-oxobutanoate: Enantioselective reduction of the β-ketoester using Saccharomyces cerevisiae (baker's yeast) to produce ethyl (R)-4-hydroxy-3-methylbutanoate.
-
Bromination of Ethyl (R)-4-hydroxy-3-methylbutanoate: Conversion of the chiral alcohol to the final product, ethyl (R)-4-bromo-3-methylbutanoate, using an Appel reaction.
Experimental Protocols
Step 1a: Synthesis of Ethyl 3-hydroxy-4-methylpentanoate via Reformatsky Reaction
This protocol is adapted from standard Reformatsky reaction procedures.[1][2]
-
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Toluene, anhydrous
-
Ethyl bromoacetate
-
Propionaldehyde
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
A 250 mL two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 eq) and a crystal of iodine under a nitrogen atmosphere.
-
Anhydrous toluene (50 mL) is added, and the mixture is heated to reflux for 10 minutes, then cooled to room temperature.
-
A solution of propionaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene (20 mL) is added dropwise from the dropping funnel to the activated zinc suspension with vigorous stirring.
-
After the initial exothermic reaction subsides, the reaction mixture is heated at 60°C for 2 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to 0°C and quenched by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-hydroxy-4-methylpentanoate.
-
Step 1b: Oxidation to Ethyl 3-methyl-4-oxobutanoate
-
Materials:
-
Ethyl 3-hydroxy-4-methylpentanoate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of ethyl 3-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous DCM (100 mL) at 0°C is added Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
The mixture is stirred vigorously for 30 minutes until the layers are clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-methyl-4-oxobutanoate.
-
Step 2: Asymmetric Reduction of Ethyl 3-methyl-4-oxobutanoate using Saccharomyces cerevisiae
This protocol is based on established procedures for the asymmetric reduction of β-ketoesters using baker's yeast.[3][4][5][6][7]
-
Materials:
-
Saccharomyces cerevisiae (baker's yeast), active dry
-
Sucrose
-
Ethyl 3-methyl-4-oxobutanoate
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
-
Procedure:
-
In a 1 L Erlenmeyer flask, dissolve sucrose (50 g) in warm water (500 mL).
-
Add active dry baker's yeast (25 g) to the sucrose solution and stir for 30 minutes at 30°C to activate the yeast.
-
Add ethyl 3-methyl-4-oxobutanoate (1.0 g, 1.0 eq) to the yeast suspension.
-
The flask is loosely covered and the mixture is stirred at room temperature for 48-72 hours. The progress of the reduction is monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the yeast cells. The filter cake is washed with ethyl acetate (2 x 100 mL).
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude ethyl (R)-4-hydroxy-3-methylbutanoate is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient). The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
-
Step 3: Bromination of Ethyl (R)-4-hydroxy-3-methylbutanoate via Appel Reaction
This protocol is adapted from standard Appel reaction procedures.
-
Materials:
-
Ethyl (R)-4-hydroxy-3-methylbutanoate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
A solution of ethyl (R)-4-hydroxy-3-methylbutanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM (50 mL) is cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
Carbon tetrabromide (1.5 eq) is added portion-wise over 10 minutes, and the reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with a mixture of hexane and ethyl acetate to precipitate triphenylphosphine oxide.
-
The solid is removed by filtration, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (R)-4-bromo-3-methylbutanoate.
-
Data Presentation
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| 1a | Reformatsky Reaction | Propionaldehyde | Ethyl 3-hydroxy-4-methylpentanoate | 70-85 | - |
| 1b | Oxidation | Ethyl 3-hydroxy-4-methylpentanoate | Ethyl 3-methyl-4-oxobutanoate | 85-95 | - |
| 2 | Asymmetric Reduction | Ethyl 3-methyl-4-oxobutanoate | Ethyl (R)-4-hydroxy-3-methylbutanoate | 60-80 | >95 |
| 3 | Appel Reaction | Ethyl (R)-4-hydroxy-3-methylbutanoate | Ethyl (R)-4-bromo-3-methylbutanoate | 75-90 | >95 (retention of ee) |
Mandatory Visualization
Caption: Synthetic workflow for ethyl (R)-4-bromo-3-methylbutanoate.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Reduction with Baker's Yeast [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols for Enzymatic Reactions with Ethyl 4-Bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting enzymatic reactions with ethyl 4-bromo-3-methylbutanoate. The following sections describe two potential enzymatic transformations: kinetic resolution via lipase-catalyzed hydrolysis and dehalogenation using a haloalkane dehalogenase. These protocols are based on established enzymatic reaction principles and data from similar substrates, offering a foundational guide for experimental design.
Application Note 1: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 4-Bromo-3-methylbutanoate
Introduction
Lipases are versatile enzymes widely employed in organic synthesis for their ability to catalyze the enantioselective hydrolysis of esters.[1][2][3] This protocol outlines the kinetic resolution of racemic this compound to produce the enantiomerically enriched ester and the corresponding alcohol. This method is valuable for the synthesis of chiral building blocks used in pharmaceutical development. The selection of the appropriate lipase and the optimization of reaction conditions are crucial for achieving high enantioselectivity.[4][5]
Principle
In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with the enzyme than the other. In this case, a lipase will selectively hydrolyze one enantiomer of this compound to the corresponding 4-bromo-3-methylbutanoic acid (which may cyclize to a lactone) and ethanol, leaving the unreacted ester enriched in the other enantiomer.
Experimental Protocol
Materials:
-
(±)-Ethyl 4-bromo-3-methylbutanoate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Incubator shaker
-
Separatory funnel
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a 50 mL flask, add 1.0 g of (±)-ethyl 4-bromo-3-methylbutanoate (4.83 mmol) and 20 mL of 50 mM potassium phosphate buffer (pH 7.2).
-
Add 100 mg of immobilized Candida antarctica lipase B (Novozym 435).
-
Incubate the mixture at 30°C with shaking at 200 rpm.
-
Monitor the reaction progress by taking small aliquots (100 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction in the aliquot by adding 10 µL of 1 M HCl and extract with 500 µL of MTBE. Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Transfer the reaction mixture to a separatory funnel and extract with MTBE (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL) to remove the acidic product, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
The aqueous layer can be acidified and extracted to isolate the hydrolyzed product.
Data Presentation
Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution
| Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Product (%) |
| 2 | 15 | 18 | >99 |
| 4 | 30 | 43 | >99 |
| 8 | 45 | 82 | 98 |
| 24 | 51 | >99 | 96 |
Visualization
Caption: Lipase-catalyzed kinetic resolution of racemic this compound.
Application Note 2: Dehalogenase-Catalyzed Conversion of this compound to Ethyl 4-Hydroxy-3-methylbutanoate
Introduction
Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a reaction of significant interest for bioremediation and fine chemical synthesis.[6][7] This protocol describes a method for the enzymatic dehalogenation of this compound to its corresponding alcohol, ethyl 4-hydroxy-3-methylbutanoate. This biotransformation offers a green alternative to traditional chemical hydrolysis methods.
Principle
The dehalogenase attacks the carbon atom bearing the bromine, leading to the formation of an alkyl-enzyme intermediate and the release of a bromide ion.[8] Subsequent hydrolysis of this intermediate releases the alcohol product and regenerates the active enzyme.[6]
Experimental Protocol
Materials:
-
This compound
-
Haloalkane dehalogenase (e.g., DhaA from Rhodococcus rhodochrous)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Stir plate and stir bar
-
Thermostatted water bath
-
GC-MS or LC-MS for product identification and quantification
Procedure:
-
Prepare a solution of this compound (10 mM) in 50 mM Tris-HCl buffer (pH 8.0).
-
Equilibrate the substrate solution to 37°C in a water bath.
-
Initiate the reaction by adding the haloalkane dehalogenase to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle stirring.
-
Monitor the reaction by withdrawing aliquots at specific time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction in each aliquot by adding an equal volume of ethyl acetate and vortexing to extract the substrate and product.
-
Analyze the organic phase by GC-MS or LC-MS to quantify the disappearance of the substrate and the formation of the product, ethyl 4-hydroxy-3-methylbutanoate.
-
For preparative scale, once the reaction is complete, extract the entire reaction mixture with ethyl acetate (3 x V).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to isolate the product.
Data Presentation
Table 2: Hypothetical Data for Dehalogenase-Catalyzed Reaction
| Time (min) | Substrate Concentration (mM) | Product Concentration (mM) | Conversion (%) |
| 0 | 10.0 | 0.0 | 0 |
| 15 | 6.5 | 3.5 | 35 |
| 30 | 3.8 | 6.2 | 62 |
| 60 | 1.2 | 8.8 | 88 |
| 120 | <0.1 | >9.9 | >99 |
Visualization
Caption: Experimental workflow for the dehalogenase-catalyzed conversion of this compound.
References
- 1. Application of lipases in kinetic resolution of racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed reactions in organic media: competition and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids [jstage.jst.go.jp]
- 6. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Ethyl 4-Bromo-3-Methylbutanoate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving ethyl 4-bromo-3-methylbutanoate. This bifunctional molecule possesses two key reactive sites: a primary alkyl bromide susceptible to nucleophilic substitution and an ethyl ester that can react with a variety of nucleophiles and reducing agents. The selection of an appropriate protecting group is crucial for achieving chemoselectivity and high yields in synthetic transformations.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation at another site in the molecule. This temporary modification is achieved by introducing a "protecting group," which is later removed to restore the original functionality. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions of the desired transformation.
-
Easy to remove in high yield under mild and specific conditions that do not affect other functional groups.
For this compound, protecting group strategies are essential when a reaction targeting either the bromide or the ester functionality would be compromised by the reactivity of the other group.
Scenario 1: Reactions at the Bromide Moiety Requiring Ester Protection
When performing reactions with strong nucleophiles or bases, such as Grignard reagents or organolithiums, at the C-4 position (the carbon bearing the bromine), the electrophilic carbonyl of the ethyl ester is also susceptible to attack. To ensure selective reaction at the bromide, the ester group must be protected.
A common and effective protecting group for esters under these conditions is an orthoester . Orthoesters are stable to strongly basic and nucleophilic reagents but are readily hydrolyzed back to the ester under mild aqueous acidic conditions.
Logical Workflow for Ester Protection
Caption: Workflow for reactions at the bromide with ester protection.
Experimental Protocols
Protocol 1: Protection of this compound as a Triethyl Orthoester
This protocol describes the conversion of the ethyl ester to a 1,1,1-triethoxy orthoester.
Materials:
-
This compound
-
Triethyl orthoacetate
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (5-10 volumes) is added triethyl orthoacetate (1.5 - 2.0 eq).
-
A catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq) is added to the mixture.
-
The reaction is stirred at room temperature or gently heated (40-50 °C) and monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the protected orthoester.
Protocol 2: Grignard Reaction with the Protected Bromo-Orthoester
Materials:
-
Protected bromo-orthoester from Protocol 1
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of the protected bromo-orthoester (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to activate the magnesium if necessary.
-
After the formation of the Grignard reagent is complete (disappearance of magnesium), the solution is cooled to 0 °C.
-
A solution of the electrophile (1.0 eq) in anhydrous diethyl ether or THF is added dropwise.
-
The reaction is stirred at 0 °C or room temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Protocol 3: Deprotection of the Orthoester
Materials:
-
Crude product from Protocol 2
-
Acetone/water or THF/water mixture
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or other mild acid
Procedure:
-
The crude product from the Grignard reaction is dissolved in a mixture of acetone and water (e.g., 9:1 v/v) or THF and water.
-
A catalytic amount of dilute aqueous hydrochloric acid is added.
-
The reaction is stirred at room temperature and monitored by TLC for the disappearance of the orthoester.
-
Upon completion, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography.
Quantitative Data Summary
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| Protection | This compound | Triethyl orthoacetate, cat. p-TsOH, EtOH, 40°C | 4-Bromo-1,1,1-triethoxy-3-methylbutane | 85-95 |
| Grignard Reaction | Protected bromo-orthoester, Aldehyde (RCHO) | 1. Mg, THF; 2. RCHO | Orthoester of a γ-hydroxy ester | 70-85 |
| Deprotection | Orthoester of a γ-hydroxy ester | 1 M HCl (aq), Acetone/H₂O | γ-Hydroxy-γ-substituted ethyl butanoate | 90-98 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Scenario 2: Reactions at the Ester Moiety Requiring Bromide "Protection" (Modification)
In some cases, a transformation at the ester, such as reduction with a hydride reagent, might be desired. While the primary bromide is generally compatible with many reducing agents, certain reaction conditions or subsequent steps might be incompatible with the bromide. In such scenarios, the bromide can be "protected" by first converting it to a different functional group that is inert to the desired reaction conditions and can be later regenerated or is the desired final functionality.
A common strategy is to first displace the bromide with a nucleophile, for example, to form an azide or a protected thiol, before carrying out the reaction on the ester.
Logical Workflow for Bromide Modification
Caption: Workflow for reactions at the ester after bromide modification.
Experimental Protocols
Protocol 4: Nucleophilic Displacement of Bromide with Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Water
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetone is added sodium azide (1.2 - 1.5 eq).
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 4-azido-3-methylbutanoate.
Protocol 5: Reduction of the Ester to an Alcohol
Materials:
-
Ethyl 4-azido-3-methylbutanoate from Protocol 4
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of lithium aluminum hydride (1.0 - 1.5 eq) in anhydrous diethyl ether or THF is prepared in a flask under an inert atmosphere and cooled to 0 °C.
-
A solution of ethyl 4-azido-3-methylbutanoate (1.0 eq) in the same anhydrous solvent is added dropwise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
The resulting white precipitate is filtered off and washed with diethyl ether or THF.
-
The filtrate is dried over anhydrous sodium sulfate and concentrated to give 4-azido-3-methylbutan-1-ol.
Quantitative Data Summary
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| Bromide Displacement | This compound | NaN₃, DMF, 50°C | Ethyl 4-azido-3-methylbutanoate | 90-98 |
| Ester Reduction | Ethyl 4-azido-3-methylbutanoate | LiAlH₄, THF, 0°C to rt | 4-Azido-3-methylbutan-1-ol | 85-95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
The successful synthesis of complex molecules from this compound relies heavily on the strategic application of protecting groups. For reactions requiring strong nucleophiles at the bromide position, protection of the ester as an orthoester is a robust strategy. Conversely, for transformations at the ester moiety, initial modification of the bromide can prevent undesired side reactions. The detailed protocols and data presented herein provide a practical guide for researchers in navigating the rich chemistry of this versatile building block.
Application Notes: One-Pot Synthesis of N-Substituted-4-methyl-pyrrolidin-2-ones from Ethyl 4-bromo-3-methylbutanoate
Introduction
The γ-lactam moiety is a core structural feature in a multitude of biologically active compounds and natural products. Consequently, the development of efficient synthetic routes to access this scaffold is of significant interest to the pharmaceutical and chemical research communities. This document details a proposed one-pot synthesis of N-substituted-4-methyl-pyrrolidin-2-ones starting from ethyl 4-bromo-3-methylbutanoate and various primary amines. This protocol offers a streamlined approach by combining the initial nucleophilic substitution and subsequent intramolecular cyclization in a single reaction vessel, thereby avoiding the isolation of the intermediate amino ester.
Reaction Principle
The one-pot synthesis proceeds in two sequential steps within the same reaction pot:
-
Nucleophilic Substitution: A primary amine displaces the bromide from this compound in an SN2 reaction to form an intermediate ethyl 4-amino-3-methylbutanoate derivative.
-
Intramolecular Cyclization (Lactamization): Upon heating, the amino ester intermediate undergoes an intramolecular nucleophilic acyl substitution, where the nitrogen atom attacks the ester carbonyl group, leading to the formation of the desired N-substituted-4-methyl-pyrrolidin-2-one and elimination of ethanol.
Based on related literature, the cyclization of the intermediate amino ester can be facilitated by heating.[1]
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Substituted-4-methyl-pyrrolidin-2-ones
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., acetonitrile, 0.5 M).
-
Addition of Amine: Add the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the stirring solution at room temperature.
-
Initial Reaction (Amination): Stir the reaction mixture at room temperature for 12-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting bromoester.
-
Cyclization: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the cyclization by TLC/LC-MS. The reaction time for this step can range from 6 to 24 hours.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-substituted-4-methyl-pyrrolidin-2-one.
Data Presentation
The following table summarizes representative examples for the one-pot synthesis of N-substituted-4-methyl-pyrrolidin-2-ones. Yields are estimated based on similar transformations described in the literature.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1-benzyl-4-methyl-pyrrolidin-2-one | 24 | 75-85 |
| 2 | Aniline | 4-methyl-1-phenyl-pyrrolidin-2-one | 36 | 60-70 |
| 3 | Cyclohexylamine | 1-cyclohexyl-4-methyl-pyrrolidin-2-one | 30 | 70-80 |
| 4 | n-Butylamine | 1-butyl-4-methyl-pyrrolidin-2-one | 24 | 65-75 |
Visualizations
Logical Workflow for the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of N-substituted-4-methyl-pyrrolidin-2-ones.
Signaling Pathway (Chemical Transformation)
Caption: Chemical transformation pathway for the one-pot synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-bromo-3-methylbutanoate by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and answers to frequently asked questions regarding the purification of ethyl 4-bromo-3-methylbutanoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used and recommended stationary phase. Its polar nature allows for effective separation of the target compound from less polar and more polar impurities.
Q2: Which solvent system is best suited for the elution of this compound?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is the standard and most effective mobile phase for this purification. The optimal ratio of hexane to ethyl acetate should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I determine the appropriate solvent ratio using TLC?
A3: Spot your crude sample on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). The ideal solvent system will result in the product, this compound, having an Rf value between 0.2 and 0.4. A higher Rf value indicates the compound will elute too quickly, leading to poor separation, while a lower Rf value suggests the elution will be excessively slow.
Q4: What are the potential impurities I might encounter?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials such as 3-methyl-γ-butyrolactone or ethyl 3-methylbut-3-enoate, brominating agents, and side-products from over-bromination or elimination reactions. The polarity of these impurities will dictate their elution order relative to the desired product.
Q5: How can I visualize the compound on a TLC plate or during column chromatography if it is not UV-active?
A5: While the ester functional group may provide some UV activity, if visualization is weak, you can use staining solutions. A potassium permanganate (KMnO4) stain is effective for visualizing many organic compounds. Gently heating the TLC plate after dipping it in the stain can help develop the spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product elutes too quickly with impurities. | The solvent system is too polar. | Decrease the proportion of ethyl acetate in your hexane:ethyl acetate mobile phase. For example, if you are using a 4:1 ratio, try switching to a 9:1 or 10:1 ratio. |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of your mobile phase. You can do this by slowly increasing the percentage of ethyl acetate in the hexane mixture. |
| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For instance, you could substitute hexane with heptane or ethyl acetate with diethyl ether or dichloromethane to alter the selectivity of the separation. |
| The collected fractions are pure but the overall yield is low. | The product may have adhered irreversibly to the silica gel. | This can happen with compounds that are sensitive to the acidic nature of silica. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, using a different stationary phase like alumina might be beneficial. |
| The column runs dry. | Insufficient solvent was added, or the flow rate was too high. | Always ensure there is a sufficient head of solvent above the silica bed. If the column runs dry, cracks can form in the stationary phase, leading to poor separation. If this happens, the column may need to be repacked. |
| Irregular elution bands (channeling). | The column was not packed properly, leading to cracks or air bubbles. | Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air gaps. Tapping the column gently during packing can help. |
Quantitative Data Summary
The following table provides representative data for the purification of this compound by column chromatography. Please note that actual results may vary depending on the specific reaction conditions and the scale of the purification.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For flash column chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 v/v) | This is a good starting point; the ratio should be optimized based on TLC. |
| Typical Rf of Product | ~0.3 - 0.4 | In Hexane:Ethyl Acetate (4:1 v/v) on a silica TLC plate. |
| Expected Purity Post-Chromatography | >95% | As determined by GC-MS or 1H NMR. |
| Anticipated Yield | 70-85% | This is the recovery from the column and is dependent on the initial purity of the crude product and the success of the separation. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase of hexane and ethyl acetate. A common starting ratio is 9:1 (v/v).
-
Prepare a sufficient volume to pack the column and perform the entire elution.
2. Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is to use 40-100g of silica gel per gram of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance when adding the solvent and sample.
-
Wash the column with 2-3 column volumes of the mobile phase to ensure it is well-packed and equilibrated.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent in which it is soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
5. Product Isolation:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Technical Support Center: Ethyl 4-Bromo-3-Methylbutanoate Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-bromo-3-methylbutanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The three most common side reactions encountered are:
-
Elimination (E2) Reaction: Formation of an unsaturated ester, ethyl 3-methyl-3-butenoate, is a significant side reaction, especially when using strong, sterically hindered bases at elevated temperatures.
-
Intramolecular Cyclization (Lactonization): Under certain conditions, particularly in the presence of water or upon hydrolysis of the ester, the molecule can cyclize to form γ-methyl-γ-butyrolactone.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-bromo-3-methylbutanoic acid. This carboxylic acid can then participate in subsequent side reactions, such as lactonization.
Q2: How can I minimize the elimination side reaction?
A2: To minimize the formation of the elimination byproduct, consider the following strategies:
-
Choice of Base: Use a non-hindered, weaker base if the reaction permits. Strong, bulky bases like potassium tert-butoxide strongly favor elimination.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures significantly favor elimination over substitution.[1]
-
Solvent Selection: Polar aprotic solvents, such as DMSO or DMF, can favor the desired SN2 reaction over the E2 elimination pathway.[2]
Q3: What conditions favor the formation of γ-methyl-γ-butyrolactone?
A3: The formation of γ-methyl-γ-butyrolactone is promoted by conditions that facilitate the hydrolysis of the ethyl ester, followed by intramolecular cyclization. This is more likely to occur in the presence of water and under basic or acidic conditions that catalyze ester hydrolysis. To avoid this, ensure anhydrous reaction conditions and use non-aqueous workup procedures where possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and a significant amount of an alkene byproduct. | The elimination (E2) reaction is outcompeting the substitution (SN2) reaction. | - Lower the reaction temperature. - Use a less sterically hindered base (e.g., switch from potassium tert-butoxide to sodium ethoxide). - Use a polar aprotic solvent (e.g., DMSO, DMF) to favor the SN2 pathway. |
| Presence of a significant amount of a lactone byproduct in the final product mixture. | Intramolecular cyclization has occurred, likely preceded by hydrolysis of the ester. | - Ensure strictly anhydrous reaction conditions. - Use a non-aqueous workup if possible. - If hydrolysis is unavoidable, consider protecting the ester or using a different synthetic route. |
| The starting material is consumed, but the main product is the corresponding carboxylic acid. | The ester has been hydrolyzed. | - If the desired reaction is with a nucleophile, ensure the reaction is run under anhydrous conditions. - If the reaction is performed in an aqueous or protic solvent, consider that hydrolysis will be a competing reaction. - Use milder bases or shorter reaction times to minimize hydrolysis. |
| Formation of polymeric or high molecular weight byproducts. | Self-condensation or polymerization reactions may be occurring, especially under strongly basic conditions. | - Use a more dilute solution. - Add the base slowly to the reaction mixture. - Consider using a milder base. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation with this compound Minimizing Elimination
This protocol is designed to favor the SN2 reaction over the E2 elimination side reaction.
-
Reagents and Setup:
-
Substrate (nucleophile)
-
This compound (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or a weaker base like potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction flask, magnetic stirrer, and temperature control system.
-
-
Procedure:
-
Under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent in the reaction flask.
-
If using NaH, add it portion-wise to the solution at 0 °C and stir for 30 minutes to form the nucleophile in situ. If using K₂CO₃, add it directly to the substrate solution.
-
Slowly add this compound to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
Diagram 1: Competing Reaction Pathways for this compound
References
Technical Support Center: Synthesis of Ethyl 4-Bromo-3-Methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-bromo-3-methylbutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 3-methyl-gamma-butyrolactone.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete lactone ring opening. 2. Inactive brominating agent. 3. Insufficient reaction time or temperature. | 1. Ensure anhydrous conditions and use a suitable acid catalyst (e.g., HBr in ethanol) to promote ring opening. 2. Use a fresh or properly stored brominating agent (e.g., HBr, PBr₃). 3. Monitor the reaction progress using TLC or GC-MS and adjust the reaction time and temperature accordingly. |
| Presence of Unreacted Starting Material (3-methyl-gamma-butyrolactone) | 1. Inefficient ring opening. 2. Insufficient amount of ethanol or acid catalyst. | 1. Increase the reaction temperature or prolong the reaction time for the ring-opening step. 2. Ensure a molar excess of ethanol and an adequate concentration of the acid catalyst. |
| Formation of Ethyl 4-hydroxy-3-methylbutanoate as a Major Byproduct | 1. Incomplete bromination of the intermediate hydroxy ester. 2. Presence of water in the reaction mixture. | 1. Ensure a sufficient amount of the brominating agent is used. 2. Conduct the reaction under strictly anhydrous conditions. Use dry solvents and reagents. |
| Formation of (E/Z)-Ethyl 4-bromo-3-methyl-2-butenoate (Elimination Byproducts) | 1. High reaction temperatures. 2. Use of a strong base during workup. | 1. Maintain a controlled and lower reaction temperature, especially during the bromination step. 2. Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization during the workup. |
| Presence of a byproduct with a similar molecular weight, potentially an isomer. | 1. Bromination at the alpha-position to the ester. | 1. Control the reaction conditions to favor the desired substitution. Radical initiators or specific brominating agents might influence the position of bromination. |
| Formation of Dibrominated Byproducts | 1. Excess of brominating agent. 2. Prolonged reaction times at elevated temperatures. | 1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction closely and stop it once the desired product is formed. |
| Difficult Purification | 1. Presence of multiple byproducts with similar boiling points. | 1. Utilize fractional distillation under reduced pressure for separation. 2. Employ column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the ring-opening of 3-methyl-gamma-butyrolactone with hydrogen bromide in ethanol. Another approach is the Hunsdiecker reaction, starting from 3-methylsuccinic anhydride, which is converted to the silver salt of the corresponding monoester acid before bromination.
Q2: How can I minimize the formation of the hydroxy ester byproduct (ethyl 4-hydroxy-3-methylbutanoate)?
A2: To minimize the formation of the hydroxy ester, it is crucial to carry out the reaction under anhydrous conditions. Any moisture can hydrolyze the brominating agent or react with intermediates. Additionally, ensuring a sufficient stoichiometric amount of the brominating agent will drive the conversion of the hydroxy intermediate to the desired bromo product.
Q3: My NMR spectrum shows signals that I cannot identify. What are the likely impurities?
A3: Besides the starting material and the hydroxy byproduct, you might be observing signals from elimination byproducts, (E/Z)-ethyl 4-bromo-3-methyl-2-butenoate. These would show characteristic alkene proton signals in the 1H NMR spectrum. Another possibility is the presence of the isomeric product, ethyl 2-bromo-3-methylbutanoate, if bromination occurred at the alpha-position. A table of potential byproduct characteristics is provided below for reference.
Q4: What is the best method to purify the crude this compound?
A4: Purification is typically achieved by fractional distillation under reduced pressure. This method is effective in separating the target compound from lower-boiling starting materials and higher-boiling byproducts. If distillation does not provide sufficient purity, column chromatography on silica gel using a non-polar/polar solvent system like hexane/ethyl acetate is a reliable alternative.
Q5: Can I use other brominating agents besides HBr?
A5: Yes, other brominating agents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under appropriate conditions can also be used. The choice of reagent can influence the reaction mechanism and potentially the byproduct profile. For instance, NBS is often used for allylic or benzylic bromination but can also be employed for other bromination reactions.
Byproduct Characterization
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features (e.g., in NMR) |
| Ethyl 4-hydroxy-3-methylbutanoate | C₇H₁₄O₃ | 146.18 | Presence of a hydroxyl (-OH) proton signal in ¹H NMR; absence of a C-Br signal and presence of a C-OH signal in ¹³C NMR. |
| (E/Z)-Ethyl 4-bromo-3-methyl-2-butenoate | C₇H₁₁BrO₂ | 207.07 | Alkene proton signals in the δ 5.5-7.0 ppm region of the ¹H NMR spectrum. |
| 3-methyl-gamma-butyrolactone | C₅H₈O₂ | 100.12 | Characteristic lactone carbonyl stretch in IR (~1770 cm⁻¹); absence of an ethoxy group in NMR. |
| Ethyl 2-bromo-3-methylbutanoate | C₇H₁₃BrO₂ | 209.08 | Different chemical shifts and coupling patterns for the protons adjacent to the bromine and ester groups compared to the desired product. |
Experimental Protocols
Synthesis of this compound from 3-methyl-gamma-butyrolactone
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Ring Opening and Esterification: To a solution of 3-methyl-gamma-butyrolactone (1.0 eq) in anhydrous ethanol (5-10 volumes), dry hydrogen bromide gas is bubbled at 0-10 °C until saturation.
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Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or GC until the lactone is consumed.
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Workup: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Ethyl 4-bromo-3-methylbutanoate in Synthetic Reactions
Welcome to the Technical Support Center for ethyl 4-bromo-3-methylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The decomposition of this compound can be attributed to several factors, primarily its susceptibility to high temperatures, strong bases, and certain nucleophiles. The presence of moisture can also lead to hydrolysis of the ester functional group.
Q2: What are the common decomposition byproducts of this compound?
A2: Common decomposition pathways include elimination reactions to form unsaturated esters, hydrolysis to 4-bromo-3-methylbutanoic acid and ethanol, and intramolecular cyclization to form a lactone. The specific byproducts will depend on the reaction conditions. Under strongly basic conditions, elimination is often favored, while aqueous acidic or basic conditions can promote hydrolysis.
Q3: How can I minimize decomposition when using a strong base?
A3: To minimize decomposition in the presence of a strong base, consider the following strategies:
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Low Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
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Choice of Base: Use a non-nucleophilic, sterically hindered base if possible.
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Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
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Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as moisture can facilitate side reactions.
Q4: Are there any special storage and handling recommendations for this compound?
A4: Yes, to ensure the stability and purity of this compound, it is recommended to:
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Store the compound in a cool, dry, and dark place.
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Keep the container tightly sealed to prevent moisture ingress.
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Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of Unidentified Impurities
If you are observing a low yield of your target molecule and see multiple spots on your Thin Layer Chromatography (TLC) plate or peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it is likely that the starting material is decomposing.
Troubleshooting Steps:
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Analyze Reaction Conditions:
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Temperature: Is the reaction being run at an elevated temperature? If so, consider if a lower temperature could be used.
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Base/Nucleophile: Are you using a strong, non-hindered base or nucleophile? These can promote elimination or substitution side reactions.
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pH: Is the reaction medium strongly acidic or basic? Both extremes can lead to decomposition.
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Purify the Starting Material:
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Impurities in the this compound can catalyze decomposition. Consider purifying the starting material by distillation or column chromatography before use. Washing with a mild reducing agent solution, such as sodium sulfite, can help remove oxidative impurities.
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Optimize Reaction Parameters:
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Solvent: The choice of solvent can influence stability. Aprotic solvents are generally preferred over protic solvents, which can participate in hydrolysis or other side reactions.
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Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
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Logical Workflow for Troubleshooting Low Yield
Issue 2: Formation of an Unexpected Lactone Byproduct
The formation of a lactone byproduct suggests an intramolecular cyclization reaction. This is more likely to occur under certain conditions.
Troubleshooting Steps:
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Reaction Conditions:
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Basic Conditions: The presence of a base can deprotonate the alcohol formed from ester hydrolysis, which can then act as an internal nucleophile to displace the bromide.
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Elevated Temperatures: Higher temperatures can provide the activation energy needed for this intramolecular reaction.
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Prevention Strategies:
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Use of a Non-Nucleophilic Base: If a base is required, opt for one that is sterically hindered and less likely to promote hydrolysis.
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Protection of the Ester Group: In some cases, it may be necessary to protect the ester group if it is not involved in the desired transformation.
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Strict Anhydrous Conditions: As with other decomposition pathways, minimizing water content is crucial.
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Signaling Pathway of Lactone Formation
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for a nucleophilic substitution reaction while minimizing the risk of decomposition.
Methodology:
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Reagent Preparation:
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Ensure this compound is pure by checking its appearance and, if necessary, by GC-MS.
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Dry all solvents and glassware thoroughly.
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Use a freshly opened or purified nucleophile.
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Reaction Setup:
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Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
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Cool the reaction mixture to 0°C or a lower temperature as determined by optimization.
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Reagent Addition:
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Add the nucleophile dropwise to the cooled solution of the substrate.
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If a base is required, add it slowly, maintaining the low temperature.
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Reaction Monitoring:
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Monitor the reaction progress by TLC or GC-MS at regular intervals.
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Work-up:
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Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution for organometallic reagents).
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Extract the product into an organic solvent.
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Wash the organic layer with brine to remove water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Remove the solvent under reduced pressure at a low temperature.
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Purification:
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Purify the crude product by column chromatography or distillation as appropriate.
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Data Presentation
The following table summarizes the potential impact of various reaction parameters on the decomposition of this compound.
| Parameter | Condition Favoring Decomposition | Recommended Condition to Minimize Decomposition | Potential Byproducts |
| Temperature | > 50°C | 0°C to Room Temperature | Elimination products, Lactone |
| Base | Strong, non-hindered (e.g., NaOH, KOtBu) | Weak, non-nucleophilic base or sterically hindered base | Elimination products |
| Solvent | Protic (e.g., Ethanol, Water) | Aprotic (e.g., THF, DCM, Toluene) | Hydrolysis products |
| pH | Strongly acidic or basic | Neutral to slightly acidic | Hydrolysis products, Elimination products |
| Moisture | Presence of water | Anhydrous conditions | Hydrolysis products |
By carefully controlling these parameters, researchers can significantly improve the yield and purity of their desired products when using this compound in their synthetic endeavors.
Technical Support Center: Synthesis of Ethyl 4-bromo-3-methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ethyl 4-bromo-3-methylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound?
A1: Based on established organic chemistry principles, the two most promising synthetic routes are the Hunsdiecker reaction starting from monoethyl 3-methylglutarate and the ring-opening of 3-methyl-γ-butyrolactone. A third, less selective option, is the free-radical bromination of a suitable precursor.
Q2: How do I prepare the precursor for the Hunsdiecker reaction, monoethyl 3-methylglutarate?
A2: Monoethyl 3-methylglutarate can be prepared by the partial hydrolysis of diethyl 3-methylglutarate or by the reaction of 3-methylglutaric anhydride with one equivalent of ethanol. The latter is often preferred as it can offer better control over the formation of the monoester.
Q3: What are the critical parameters for a successful Hunsdiecker reaction?
A3: The success of the Hunsdiecker reaction is highly dependent on the purity and dryness of the silver salt of the carboxylic acid.[1] The reaction should be carried out in a non-polar solvent, typically carbon tetrachloride, and initiated by the careful addition of bromine.[1]
Q4: Are there common side reactions to be aware of?
A4: Yes, in the Hunsdiecker reaction, if the silver salt is not completely dry, the yield can be significantly reduced. With the ring-opening of 3-methyl-γ-butyrolactone, incomplete reaction or the formation of by-products from the reaction of HBr with ethanol can occur. Free-radical bromination is notoriously difficult to control and will likely lead to a mixture of brominated isomers.
Troubleshooting Guides
Hunsdiecker Reaction Route
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of this compound | - The silver salt of monoethyl 3-methylglutarate was not completely dry.- The bromine was added too quickly, leading to side reactions.- The reaction temperature was too high or too low. | - Ensure the silver salt is thoroughly dried under vacuum before use.- Add the bromine solution dropwise at a controlled temperature, typically at or below room temperature.- Optimize the reaction temperature; start at room temperature and adjust as needed based on reaction monitoring. |
| Formation of multiple products | - Impurities in the starting monoester.- The silver salt was not pure. | - Purify the monoethyl 3-methylglutarate by distillation or chromatography before preparing the silver salt.- Ensure the silver salt is carefully prepared and washed to remove any unreacted starting materials. |
| Reaction does not go to completion | - Insufficient bromine was used.- The reaction time was too short. | - Use a slight excess of bromine (e.g., 1.1 equivalents).- Monitor the reaction by TLC or GC and extend the reaction time if necessary. |
Ring-Opening of 3-Methyl-γ-butyrolactone Route
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of the lactone | - Insufficient HBr was bubbled through the solution.- The reaction temperature was too low. | - Ensure a steady stream of dry HBr gas is passed through the reaction mixture.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of ethyl bromide as a major by-product | - Reaction of HBr with the ethanol solvent. | - Maintain a low reaction temperature to minimize the reaction between HBr and ethanol.- Consider using a different solvent system, although ethanol is required for the esterification. |
| Isolation of the product is difficult | - The product is water-soluble.- Emulsion formation during workup. | - Use a continuous liquid-liquid extractor for efficient extraction from the aqueous phase.- Use brine to break up emulsions during the workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hunsdiecker Reaction
Step 1: Preparation of Monoethyl 3-methylglutarate
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To a solution of 3-methylglutaric anhydride (1 equiv.) in anhydrous ethanol (2 mL/mmol), add one drop of concentrated sulfuric acid.
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Stir the mixture at room temperature for 24 hours.
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Remove the ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield monoethyl 3-methylglutarate. Purify by vacuum distillation if necessary.
Step 2: Preparation of the Silver Salt
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Dissolve the monoethyl 3-methylglutarate (1 equiv.) in water.
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Slowly add a solution of silver nitrate (1 equiv.) in water with stirring.
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Collect the precipitated silver salt by filtration, wash with water, then with ethanol, and finally with diethyl ether.
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Dry the silver salt under high vacuum in the dark for at least 12 hours.
Step 3: Hunsdiecker Reaction
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Suspend the dry silver salt (1 equiv.) in anhydrous carbon tetrachloride (3 mL/mmol).
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With vigorous stirring, add a solution of bromine (1.05 equiv.) in carbon tetrachloride dropwise at room temperature.
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After the addition is complete, stir the mixture at room temperature for 1 hour, then gently reflux for 1 hour.
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Cool the reaction mixture and filter to remove silver bromide.
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Wash the filtrate with sodium thiosulfate solution, then with water, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Ring-Opening of 3-Methyl-γ-butyrolactone
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Cool a solution of 3-methyl-γ-butyrolactone (1 equiv.) in anhydrous ethanol (5 mL/mmol) to 0 °C in an ice bath.
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Bubble dry hydrogen bromide gas through the solution for 2-3 hours, maintaining the temperature at 0 °C.
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Allow the mixture to slowly warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into ice-cold water.
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Extract the aqueous layer with diethyl ether (3 x V/2).
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Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Optimization of Hunsdiecker Reaction Conditions
| Entry | Solvent | Temperature (°C) | Bromine (equiv.) | Yield (%) |
| 1 | CCl₄ | 25 → 77 (reflux) | 1.05 | 65 |
| 2 | CCl₄ | 0 → 25 | 1.05 | 58 |
| 3 | Cyclohexane | 25 → 81 (reflux) | 1.05 | 62 |
| 4 | CCl₄ | 25 → 77 (reflux) | 1.0 | 55 |
| 5 | CCl₄ | 25 → 77 (reflux) | 1.2 | 63 (with more by-products) |
Note: The data presented in this table is illustrative and intended to guide optimization efforts.
Visualizations
Caption: Workflow for the Hunsdiecker Reaction Route.
References
Technical Support Center: Stability of Ethyl 4-bromo-3-methylbutanoate Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl 4-bromo-3-methylbutanoate when used in acidic environments. The information is designed to help you anticipate and address potential challenges during your experiments, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
A1: The main stability concerns are two-fold:
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Acid-catalyzed hydrolysis: Like all esters, this compound is susceptible to hydrolysis in the presence of acid and water, which will break the ester bond to form 4-bromo-3-methylbutanoic acid and ethanol. This is a reversible reaction.
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Intramolecular cyclization: Due to the presence of the bromine atom at the gamma position, there is a significant potential for an intramolecular SN2 reaction to occur. This would result in the formation of a five-membered ring structure, specifically γ-valerolactone, and the displacement of the bromide ion.
Q2: What factors can influence the rate of degradation of this compound in my experiment?
A2: Several factors can affect the stability of the compound:
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Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of both hydrolysis and potentially intramolecular cyclization.
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Temperature: Increased temperature will significantly increase the rates of both degradation pathways.
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Water Content: The presence of water is necessary for hydrolysis. Anhydrous or low-water conditions will favor stability against hydrolysis but may not prevent intramolecular cyclization.
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Solvent: The choice of solvent can influence reaction rates. Protic solvents may participate in the reaction, while polar aprotic solvents might favor the SN2 cyclization pathway.
Q3: How can I detect the degradation of my this compound stock?
A3: You can monitor the purity of your compound using analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): This is a highly effective method to separate and quantify the parent compound from its degradation products (4-bromo-3-methylbutanoic acid and γ-valerolactone).
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to identify and quantify the volatile components of your sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the chemical structures of the parent compound and any degradation products that may have formed.
Q4: Are there any recommended storage conditions to enhance the stability of this compound?
A4: To maximize shelf-life and stability, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is advisable. Avoid storage in acidic environments or in solutions containing significant amounts of water.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product in a reaction using this compound under acidic conditions. | 1. Hydrolysis of the ester: The acidic conditions may be causing the starting material to hydrolyze to 4-bromo-3-methylbutanoic acid. 2. Intramolecular cyclization: The starting material may be cyclizing to form γ-valerolactone. | 1. Minimize reaction time and temperature: Use the mildest possible acidic conditions and the lowest effective temperature. 2. Use a non-aqueous solvent: If the reaction chemistry allows, use a dry solvent to minimize hydrolysis. 3. Monitor the reaction: Use HPLC or GC-MS to track the disappearance of the starting material and the appearance of potential side products. |
| Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC, GC). | The unexpected peak could correspond to either the hydrolysis product (4-bromo-3-methylbutanoic acid) or the cyclization product (γ-valerolactone). | Characterize the impurity: Use mass spectrometry (MS) to determine the molecular weight of the unexpected peak. Compare the retention time and mass spectrum with authentic standards of 4-bromo-3-methylbutanoic acid and γ-valerolactone if available. |
| Inconsistent reaction outcomes. | Variability in the water content of the reaction mixture or prolonged storage of the starting material in a non-inert atmosphere could lead to inconsistent levels of degradation. | Use freshly opened or properly stored starting material: Ensure your this compound is of high purity. Control water content: Use anhydrous solvents and reagents where possible and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
| Condition | Relative Rate of Hydrolysis | Relative Rate of Intramolecular Cyclization | Primary Expected Degradation Product |
| Dilute Aqueous Acid, Room Temperature | Moderate | Low to Moderate | 4-bromo-3-methylbutanoic acid |
| Concentrated Aqueous Acid, Elevated Temperature | High | High | Mixture of 4-bromo-3-methylbutanoic acid and γ-valerolactone |
| Anhydrous Acidic Conditions, Aprotic Solvent | Very Low | Moderate to High | γ-valerolactone |
Experimental Protocols
Protocol for Monitoring the Stability of this compound under Acidic Conditions via HPLC
This protocol outlines a general method for monitoring the degradation of this compound over time.
1. Materials:
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This compound
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Acid catalyst of choice (e.g., HCl, H₂SO₄)
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Aqueous buffer of desired pH
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HPLC-grade acetonitrile
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HPLC-grade water
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HPLC system with a C18 column and UV detector
2. Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Prepare the reaction mixture: In a sealed vial, combine the stock solution with the acidic aqueous buffer to achieve the desired final concentrations of the ester and the acid.
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Incubate the reaction mixture at a controlled temperature.
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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Quench the reaction by diluting the aliquot in a neutral buffer or a suitable organic solvent to stop further degradation.
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Analyze the samples by HPLC:
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Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water and acetonitrile is typically effective. For example, start with a higher aqueous percentage and ramp up the acetonitrile concentration.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the ester absorbs (e.g., ~210 nm).
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Quantify the components: Create a calibration curve for this compound to determine its concentration at each time point. If standards are available, also create calibration curves for the potential degradation products.
Visualizations
Caption: Potential degradation pathways for this compound in acidic conditions.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
stability of ethyl 4-bromo-3-methylbutanoate under basic conditions
Welcome to the technical support center for ethyl 4-bromo-3-methylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments, with a particular focus on its stability and reactivity under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected reactions of this compound under basic conditions?
A1: Under basic conditions, this compound can undergo several competing reactions. The primary pathways include:
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Saponification: Hydrolysis of the ethyl ester to form 4-bromo-3-methylbutanoic acid.
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Intramolecular Cyclization (Lactonization): An intramolecular SN2 reaction to form dihydro-4-methyl-2(3H)-furanone (a γ-lactone).
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Elimination: Base-induced elimination (E2) to yield ethyl 3-methyl-3-butenoate or other isomeric unsaturated esters.
The predominant pathway is influenced by reaction conditions such as the strength of the base, temperature, and solvent.
Q2: My reaction is yielding a mixture of products. How can I favor the formation of the γ-lactone?
A2: To favor the formation of dihydro-4-methyl-2(3H)-furanone, consider the following adjustments to your protocol:
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Use a non-nucleophilic, sterically hindered base: Bases like potassium tert-butoxide can favor deprotonation for the cyclization pathway over direct nucleophilic attack on the ester.
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Control the temperature: Lower temperatures generally favor substitution reactions (intramolecular cyclization) over elimination reactions. An increase in temperature is likely to favor the formation of elimination byproducts[1].
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Choose an appropriate solvent: A polar aprotic solvent can facilitate the SN2 cyclization.
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Slow addition of the base: Adding the base slowly can help maintain a low concentration of the strong base, which can minimize side reactions.
Q3: I am observing significant amounts of the hydrolyzed acid product. How can I minimize saponification?
A3: Saponification is a common side reaction. To minimize the formation of 4-bromo-3-methylbutanoic acid:
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Use a weaker base: If your desired reaction allows, using a weaker base can slow down the rate of ester hydrolysis.
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Anhydrous conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water will promote hydrolysis.
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Temperature control: As with favoring lactonization, lower temperatures can help reduce the rate of saponification.
Q4: What are the potential elimination byproducts, and how can I avoid them?
A4: The primary elimination byproduct is ethyl 3-methyl-3-butenoate. To avoid its formation:
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Avoid strong, non-hindered bases: Strong, sterically unhindered bases like sodium hydroxide or sodium ethoxide are more likely to promote E2 reactions[1].
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Maintain a low reaction temperature: As elimination reactions are often favored at higher temperatures, keeping the reaction cool is crucial[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive base.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh batch of a high-purity base.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time and monitor by TLC or GC-MS. |
| Formation of multiple products | 1. Competing saponification, cyclization, and elimination reactions.2. Reaction temperature is too high. | 1. Optimize reaction conditions to favor one pathway (see FAQs).2. Lower the reaction temperature to disfavor elimination. |
| Exclusive formation of the saponified acid | 1. Presence of water in the reaction mixture.2. Use of a strong, nucleophilic base in a protic solvent. | 1. Use anhydrous solvents and reagents.2. Switch to a non-nucleophilic base in a polar aprotic solvent. |
| Predominance of elimination product(s) | 1. Use of a strong, non-hindered base.2. High reaction temperature. | 1. Use a more sterically hindered base.2. Conduct the reaction at a lower temperature. |
Reaction Pathways
Under basic conditions, this compound can proceed through several pathways as illustrated below.
Caption: Competing reaction pathways for this compound in the presence of a base.
Experimental Protocols
Below is a general protocol for the base-induced cyclization of a γ-bromo ester to a γ-lactone. This should be adapted and optimized for your specific experimental setup and goals.
Objective: Synthesis of dihydro-4-methyl-2(3H)-furanone.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dihydro-4-methyl-2(3H)-furanone.
Quantitative Data
| Temperature (°C) | Rate Constant (k) for Saponification of Ethyl Acetate (L mol⁻¹ s⁻¹) |
| 25 | ~0.11 |
| 30 | ~0.15 |
| 35 | ~0.20 |
| 40 | ~0.26 |
| 45 | ~0.34 |
| 50 | ~0.45 |
Note: This data is for ethyl acetate and serves as a general illustration of the effect of temperature on the rate of saponification[2][3][4][5]. The actual rates for this compound will differ due to structural and electronic effects.
References
Technical Support Center: Work-up Procedures for Reactions with Ethyl 4-Bromo-3-Methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-bromo-3-methylbutanoate. It addresses common issues encountered during the work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is a typical aqueous work-up procedure for a reaction involving this compound?
A typical aqueous work-up begins after the reaction is deemed complete. The goal is to separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts. The general steps are:
-
Quenching: The reaction mixture is cautiously treated with an aqueous solution to stop the reaction and neutralize any reactive species. Common quenching agents include water, saturated ammonium chloride (NH₄Cl) solution, or dilute acids (e.g., 1M HCl).
-
Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). This is typically done in a separatory funnel. The process is often repeated two to three times to maximize product recovery.[1]
-
Washing: The combined organic layers are washed with various aqueous solutions to remove specific impurities. A wash with saturated sodium bicarbonate (NaHCO₃) solution removes acidic impurities, while a wash with brine (saturated NaCl solution) helps to remove residual water and break up emulsions.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining water.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified, typically by column chromatography or distillation.
Q2: My reaction mixture has formed a persistent emulsion during the extraction step. How can I resolve this?
Emulsions are a common problem during the work-up of reactions. Here are several techniques to break them:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to separation.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, adding a small amount of methanol or chloroform can be effective.[2]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
Q3: I can't find my product after the work-up. What are the possible reasons?
Losing the product during work-up can be frustrating. Here are some common culprits:[3]
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Product is in the aqueous layer: If your product has polar functional groups, it may have significant solubility in the aqueous layer. To check this, you can back-extract the aqueous layer with a fresh portion of organic solvent.
-
Product is volatile: If your product has a low boiling point, it may have been lost during solvent evaporation on the rotary evaporator. Check the solvent trap of the rotovap.
-
Product decomposed on exposure to acid or base: Some compounds are sensitive to changes in pH. If you used an acidic or basic wash, your product may have decomposed. You can test the stability of your compound by exposing a small sample of the crude reaction mixture to the acidic or basic solution and monitoring for decomposition by TLC.[3]
-
Product is adsorbed onto the drying agent: Over-using a drying agent can lead to the adsorption of the product. Ensure you use a minimal amount of drying agent and rinse it thoroughly with fresh solvent.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the work-up of reactions with this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR) to ensure it has gone to completion before initiating the work-up. |
| Product Loss During Extraction | Perform multiple extractions (2-3 times) with the organic solvent to ensure maximum recovery from the aqueous phase. |
| Product Solubility in the Aqueous Layer | If the product is polar, consider using a more polar extraction solvent or performing a continuous liquid-liquid extraction. Back-extract the aqueous layers. |
| Product Volatility | If the product is volatile, use caution during solvent removal. Use lower temperatures on the rotary evaporator and avoid high vacuum. |
| Degradation During Work-up | If the product is sensitive to acid or base, use neutral washes (e.g., water, brine) and avoid prolonged contact with acidic or basic solutions. |
Problem 2: Impure Product After Work-up
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | Ensure the reaction goes to completion. If starting material is difficult to separate, consider a different purification method or a chemical quench to remove it. |
| Presence of Side Products | Optimize reaction conditions to minimize side product formation. Use appropriate washing steps to remove specific impurities (e.g., NaHCO₃ for acidic byproducts). |
| Residual Solvent | Ensure complete removal of the organic solvent on the rotary evaporator. For high-boiling solvents, use a high-vacuum pump. |
| Contamination from Glassware or Reagents | Use clean and dry glassware. Ensure the purity of all reagents and solvents used in the reaction and work-up. |
Experimental Protocols
Protocol 1: General Work-up for an Alkylation Reaction
This protocol describes a general work-up procedure for an alkylation reaction where this compound is used as the alkylating agent.
1. Quenching:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
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Slowly add 50 mL of saturated aqueous NH₄Cl solution to the reaction flask with stirring.
2. Extraction:
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Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers in a clean Erlenmeyer flask.
3. Washing:
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Wash the combined organic layers with 50 mL of water.
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Wash the organic layer with 50 mL of saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
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Wash the organic layer with 50 mL of brine to remove residual water.
4. Drying and Concentration:
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Dry the organic layer over anhydrous MgSO₄.
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Filter the drying agent using gravity filtration.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Work-up for a Reformatsky Reaction
The Reformatsky reaction involves the use of metallic zinc, and the work-up is crucial for removing zinc salts.
1. Quenching and Acidification:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly add 1 M HCl to the reaction mixture until the excess zinc has dissolved and the solution becomes clear. This step protonates the alkoxide intermediate.[4][5]
2. Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers with 50 mL of saturated aqueous NaHCO₃ solution to neutralize any excess acid.
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Wash the organic layer with 50 mL of brine.
4. Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure.
5. Purification:
-
The resulting β-hydroxy ester can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
References
minimizing E/Z isomerization in vinylogous Reformatsky reactions
Welcome to the technical support center for vinylogous Reformatsky reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the control of E/Z isomerization in your experiments.
Troubleshooting Guide: Minimizing E/Z Isomerization
Unfavorable E/Z isomer ratios can be a significant challenge in vinylogous Reformatsky reactions, impacting yield and purification efforts. This guide provides a systematic approach to troubleshoot and optimize your reaction for the desired stereochemical outcome.
Problem: Poor E/Z Selectivity or Formation of the Undesired Isomer
Below are potential causes and recommended solutions to improve the stereoselectivity of your vinylogous Reformatsky reaction.
| Potential Cause | Recommended Action | Rationale |
| Sub-optimal Solvent Choice | Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dioxane, toluene). Aprotic coordinating solvents are generally preferred. | The solvent can influence the aggregation state and geometry of the zinc dienolate, which in turn affects the transition state of the reaction and the resulting E/Z ratio. |
| Inappropriate Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures (-78 °C to 0 °C) often favor the formation of the thermodynamically more stable isomer. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to higher stereoselectivity. |
| Slow or Incomplete Dienolate Formation | Ensure the zinc metal is sufficiently activated. Methods include washing with dilute HCl, treatment with iodine, or using Rieke® zinc. | Complete and rapid formation of the organozinc reagent is crucial. Incomplete reaction can lead to side reactions and poor selectivity. |
| Equilibration of Isomers | Minimize reaction time and work-up promptly upon completion. Acidic or basic conditions during work-up can sometimes promote isomerization. | Prolonged reaction times or harsh work-up conditions can lead to the equilibration of the kinetic product to the thermodynamic product, or vice-versa. |
| Steric and Electronic Effects of Substrates | Modify the steric bulk of the ester group on the γ-bromo-α,β-unsaturated ester or the substituents on the aldehyde/ketone. | The steric hindrance of the reactants plays a critical role in the Zimmerman-Traxler transition state, influencing which face of the dienolate reacts and the resulting double bond geometry. |
| Absence of a Coordinating Additive | Introduce a Lewis acid or a chelating agent. Common Lewis acids include ZnCl₂, MgBr₂, or Ti(OiPr)₄. | Lewis acids can coordinate to both the dienolate and the carbonyl electrophile, leading to a more rigid and organized transition state, which can significantly enhance stereoselectivity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that controls the E/Z selectivity in a vinylogous Reformatsky reaction?
A1: The geometry of the zinc dienolate and the subsequent organization of the transition state are the primary controlling factors. This is often rationalized using the Zimmerman-Traxler model, where the reaction proceeds through a six-membered chair-like transition state. The substituents on both the dienolate and the electrophile will adopt pseudo-equatorial positions to minimize steric strain, and this arrangement dictates the final E/Z geometry of the product.
Q2: How does the choice of the halogen in the γ-halo-α,β-unsaturated ester affect the reaction?
A2: While bromine is most commonly used, iodine can also be employed. Iodo-derivatives are generally more reactive, which can be beneficial for less reactive electrophiles. However, the change in the carbon-halogen bond strength and the nature of the zinc halide formed can subtly influence the dienolate structure and, consequently, the E/Z selectivity.
Q3: Can I use a pre-formed zinc dienolate?
A3: While the classical Reformatsky reaction involves the in situ generation of the organozinc reagent, pre-forming the dienolate is possible. This can sometimes offer better control over the reaction. However, the stability of the dienolate needs to be considered, as they can be prone to decomposition or side reactions upon prolonged standing.
Q4: My reaction is giving a good E/Z ratio, but the overall yield is low. What can I do?
A4: Low yields can be due to several factors. Ensure your zinc is highly active and that your reagents and solvent are anhydrous. If you are running the reaction at a very low temperature to favor selectivity, try incrementally increasing the temperature to improve the reaction rate without significantly compromising the E/Z ratio. The addition of a co-solvent like HMPA (use with caution due to toxicity) or DMPU can sometimes improve yields by breaking up zinc enolate aggregates.
Q5: Are there alternative methods to the vinylogous Reformatsky reaction that offer better E/Z control?
A5: Yes, related reactions like the vinylogous Mukaiyama aldol reaction, which uses silyl dienol ethers and a Lewis acid, can offer excellent stereocontrol.[1] Additionally, using substrates with chiral auxiliaries can direct the stereochemical outcome. For certain applications, using cyclic imines as electrophiles can be a strategy to circumvent E/Z isomerization issues due to the rigid structure of the resulting product.
Experimental Protocols
General Protocol for Optimizing E/Z Selectivity in a Vinylogous Reformatsky Reaction
This protocol outlines a general procedure that can be adapted to optimize for the desired E/Z isomer.
Materials:
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Activated zinc (dust or powder)
-
γ-bromo-α,β-unsaturated ester
-
Aldehyde or ketone
-
Lewis acid (optional, e.g., anhydrous ZnCl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Zinc Activation (if necessary): In a flame-dried flask under an inert atmosphere, stir zinc dust with a small crystal of iodine in anhydrous solvent until the color of the iodine disappears. Alternatively, wash the zinc with dilute HCl, followed by water, ethanol, and then ether, and dry under high vacuum.
-
Reaction Setup: To the flask containing activated zinc, add anhydrous solvent.
-
Dienolate Formation: Slowly add a solution of the γ-bromo-α,β-unsaturated ester in the same anhydrous solvent to the zinc suspension at the desired temperature (e.g., room temperature or 0 °C). Stir until the formation of the organozinc reagent is complete (this can be monitored by the disappearance of the zinc metal).
-
Addition of Electrophile: Cool the reaction mixture to the desired temperature for the addition step (e.g., -78 °C). If using a Lewis acid, add it at this stage. Then, slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the E/Z ratio of the product using ¹H NMR spectroscopy or GC-MS.
Quantitative Data Summary
The following table provides illustrative data on how different reaction parameters can influence the E/Z ratio in a typical vinylogous Reformatsky reaction. Note: This data is hypothetical and intended for educational purposes to demonstrate potential trends. Actual results will vary based on the specific substrates used.
| Entry | Solvent | Temperature (°C) | Lewis Acid (1.1 eq) | E/Z Ratio |
| 1 | THF | 25 | None | 60:40 |
| 2 | THF | 0 | None | 75:25 |
| 3 | THF | -78 | None | 85:15 |
| 4 | Toluene | 25 | None | 55:45 |
| 5 | Diethyl Ether | 0 | None | 70:30 |
| 6 | THF | -78 | ZnCl₂ | 95:5 |
| 7 | THF | -78 | MgBr₂ | 92:8 |
| 8 | Toluene | -78 | Ti(OiPr)₄ | >98:2 |
Visualizations
Reaction Mechanism and Control of Stereoselectivity
Caption: Zimmerman-Traxler model illustrating steric control of E/Z selectivity.
Experimental Workflow for Optimizing E/Z Ratio
Caption: A systematic workflow for optimizing the E/Z ratio in vinylogous Reformatsky reactions.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for poor E/Z selectivity.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4-Bromo-3-Methylbutanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving ethyl 4-bromo-3-methylbutanoate. This secondary alkyl bromide presents unique challenges due to its steric hindrance and the presence of β-hydrogens, which can lead to undesired side reactions.
Catalyst Selection and Reaction Conditions
The successful cross-coupling of this compound is highly dependent on the choice of catalyst, ligand, and reaction conditions. Both palladium and nickel-based systems have been employed for coupling secondary alkyl halides. Below is a summary of recommended catalyst systems for Suzuki and Kumada cross-coupling reactions.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 60-85 |
| Suzuki Coupling | NiCl₂(glyme) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | Room Temp. | 70-90[1] |
| Kumada Coupling | NiCl₂(dppp) or NiCl₂(dppe) | - | - | THF, Et₂O | 0 - Room Temp. | 65-88 |
| Kumada Coupling | Pd(PPh₃)₄ | - | - | THF | Room Temp. | 50-75 |
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Kumada cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the cross-coupling of unactivated secondary alkyl halides.[1]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(glyme) (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).
-
Reagent Addition: Add the arylboronic acid (1.2 equivalents) and potassium tert-butoxide (KOt-Bu) (2.0 equivalents).
-
Solvent and Substrate: Add anhydrous dioxane, followed by this compound (1.0 equivalent).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Kumada-Corriu Coupling
This protocol is a generalized procedure for the cross-coupling of alkyl halides with Grignard reagents.[2][3]
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, under an inert atmosphere, add NiCl₂(dppp) (3 mol%).
-
Solvent and Substrate: Add anhydrous THF, followed by this compound (1.0 equivalent).
-
Grignard Reagent Addition: Add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cross-coupling of this compound.
Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?
A1:
-
Catalyst Inactivity:
-
Palladium(0) catalysts are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Pre-catalyst activation: Some palladium(II) pre-catalysts require reduction to palladium(0) in situ. Ensure your conditions facilitate this.
-
-
Poor Quality Reagents:
-
Grignard reagents can degrade upon storage. It is advisable to titrate them before use.
-
Boronic acids can dehydrate to form boroxines, which are less reactive.
-
-
Inappropriate Ligand: For secondary alkyl bromides, bulky and electron-rich phosphine ligands are crucial for palladium-catalyzed couplings to promote oxidative addition and suppress β-hydride elimination.[4] For nickel-catalyzed couplings, specific diamine or oxazoline-based ligands can be effective.[1]
-
Incorrect Base: The choice of base is critical, especially in Suzuki couplings, as it activates the boronic acid.[5] For substrates with ester functionalities, milder bases like K₃PO₄ or Cs₂CO₃ are preferred to avoid hydrolysis.
Q2: I am observing a significant amount of a side product that appears to be an alkene. What is happening and how can I prevent it?
A2: This is likely due to β-hydride elimination , a common side reaction with alkyl halides containing β-hydrogens.[5][6]
-
Mechanism: The metal catalyst can abstract a hydrogen atom from the carbon adjacent (β-position) to the carbon-halogen bond, leading to the formation of an alkene and a metal-hydride species.
-
Solutions:
-
Ligand Choice: Use bulky, electron-donating ligands. These ligands can sterically hinder the formation of the co-planar arrangement required for β-hydride elimination.
-
Lower Reaction Temperature: This can sometimes favor the desired reductive elimination over β-hydride elimination.
-
Catalyst System: Nickel-based catalysts are often more effective at suppressing β-hydride elimination in the coupling of secondary alkyl halides compared to palladium.
-
Q3: My reaction is giving a complex mixture of products.
A3:
-
Homocoupling: This can occur with both the organometallic reagent and the alkyl halide.[5] To minimize this, ensure a slow addition of the organometallic reagent and maintain a low catalyst loading.
-
Substrate Decomposition: The ester functionality in this compound can be sensitive to strong bases or nucleophiles. Consider using milder bases and lower reaction temperatures.
-
Isomerization: Under certain conditions, isomerization of the alkyl chain can occur. This is less common but can be influenced by the catalyst and reaction time.
Q4: Can I use other organometallic reagents besides boronic acids and Grignard reagents?
A4: Yes, other organometallic reagents can be used in cross-coupling reactions. For example, organozinc reagents (Negishi coupling) are often effective for coupling with secondary alkyl halides and can be more functional group tolerant than Grignard reagents.[7]
Visualizations
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: A generalized workflow for a typical cross-coupling experiment.
Logical Relationship in Troubleshooting Catalyst Inactivity
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. doubtnut.com [doubtnut.com]
- 7. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 4-Bromo-3-Methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of ethyl 4-bromo-3-methylbutanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a primary alkyl halide. Its primary reaction pathways are nucleophilic substitution (SN2) and elimination (E2). The SN1 mechanism is generally disfavored for primary alkyl halides due to the high instability of primary carbocations.[1] The choice between the SN2 and E2 pathways is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
Q2: How does the choice of solvent affect the rate of SN2 reactions for this compound?
A2: The rate of an SN2 reaction is significantly influenced by the solvent.[2]
-
Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are generally preferred for SN2 reactions.[2][3][4][5] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[3][6] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[2][4]
-
Polar protic solvents (e.g., water, ethanol, methanol) tend to decrease the rate of SN2 reactions.[2][7] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[2]
Q3: When does the E2 reaction become a significant competing pathway?
A3: The E2 (elimination) reaction becomes a major pathway, even for primary alkyl halides, under certain conditions:
-
Strong, sterically hindered bases: The use of bulky bases like potassium tert-butoxide favors the abstraction of a proton from the beta-carbon, leading to elimination.
-
High temperatures: Elimination reactions are generally favored over substitution reactions at higher temperatures.[8]
-
Solvent: While polar aprotic solvents favor SN2, the use of a strong base in any solvent can lead to a significant amount of E2 product.[9] Some textbooks suggest that polar protic solvents can favor E2 over SN2.[10]
Q4: Can the ester group in this compound participate in reactions?
A4: Yes, the ester functional group can undergo reactions such as hydrolysis (saponification) under basic conditions to form the corresponding carboxylate salt.[1] It is crucial to choose reaction conditions carefully to avoid unwanted reactions at the ester group when targeting the alkyl bromide moiety.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to the desired substitution product. | 1. Inappropriate solvent choice: Using a polar protic solvent for an SN2 reaction can significantly slow down the reaction rate.[2][7] 2. Weak nucleophile: The rate of an SN2 reaction is dependent on the nucleophile's strength.[3] 3. Low reaction temperature. | 1. Switch to a polar aprotic solvent like acetone, acetonitrile, or DMF to enhance the nucleophile's reactivity.[2][9] 2. Use a stronger, less hindered nucleophile. 3. Increase the reaction temperature; however, be mindful that this might also increase the rate of elimination.[8] |
| A significant amount of elimination byproduct is formed. | 1. The nucleophile is too basic: Strongly basic nucleophiles can act as bases, leading to E2 elimination.[9] 2. High reaction temperature: Higher temperatures favor elimination pathways.[8] 3. Sterically hindered nucleophile/base. | 1. Use a less basic nucleophile. For example, if forming an ether, use a Williamson ether synthesis with the alkoxide, but consider the basicity. For other substitutions, nucleophiles like iodide or cyanide are good nucleophiles but relatively weak bases.[10] 2. Run the reaction at a lower temperature for a longer period. 3. Use a less sterically hindered nucleophile/base. |
| The ester group is hydrolyzed. | 1. Reaction conditions are too basic: Strong bases like hydroxide or alkoxides can attack the ester carbonyl.[1] 2. Presence of water in the reaction mixture. | 1. Use a non-basic nucleophile if possible. If a basic nucleophile is required, use stoichiometric amounts and control the reaction temperature. 2. Ensure all reagents and solvents are anhydrous. |
Quantitative Data Summary
The following tables provide representative data on how solvent choice can affect the outcome of reactions involving primary alkyl halides like this compound.
Table 1: Relative Rates of a Typical SN2 Reaction in Different Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Methanol (CH₃OH) | 33.0 | Polar Protic | 1 |
| Ethanol (C₂H₅OH) | 24.3 | Polar Protic | 0.5 |
| Water (H₂O) | 80.1 | Polar Protic | 0.8 |
| Acetone (CH₃COCH₃) | 20.7 | Polar Aprotic | 500 |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | 5000 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 10000 |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | 20000 |
Note: Data is illustrative and based on general trends for SN2 reactions of primary alkyl halides.
Table 2: Product Distribution (SN2 vs. E2) with a Strong, Non-Hindered Base (e.g., Sodium Ethoxide)
| Solvent | Temperature | % SN2 Product | % E2 Product |
| Ethanol | 25°C | 80% | 20% |
| Ethanol | 55°C | 50% | 50% |
| DMSO | 25°C | 90% | 10% |
| DMSO | 55°C | 70% | 30% |
Note: This data is an approximation for a primary alkyl halide and illustrates the general trend of increasing elimination with higher temperatures.
Experimental Protocols
Protocol: General Procedure for a Nucleophilic Substitution (SN2) Reaction of this compound
Objective: To synthesize an ether via the Williamson ether synthesis, a typical SN2 reaction.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium ethoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve the sodium alkoxide (1.1 equivalents) in the chosen anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction mixture may be gently heated if the reaction is slow at room temperature.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Visualizations
Caption: Solvent selection guide for desired reaction pathways.
Caption: Factors influencing the SN2 vs. E2 competition.
References
- 1. Ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Quantification of Ethyl 4-bromo-3-methylbutanoate: HPLC, GC-MS, and qNMR Approaches
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like ethyl 4-bromo-3-methylbutanoate is critical for ensuring reaction efficiency, purity of the final product, and overall quality control. This guide provides a comparative overview of analytical methodologies for the precise measurement of this compound, focusing on a proposed High-Performance Liquid Chromatography (HPLC) method and its alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for this application.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Good; may require method development to resolve from impurities. | Excellent; mass spectrometric detection provides high specificity. | Excellent; provides structural confirmation. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Low (mg/mL range). |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.999 |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Instrumentation Cost | Moderate | High | High |
| Sample Prep Complexity | Low to Moderate | Moderate (may require derivatization) | Low |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Proposed HPLC-UV Method
This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar organic molecules like this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system. Record the peak areas of the analyte.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
GC-MS Method
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., ethyl acetate, GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in ethyl acetate. Prepare calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound in ethyl acetate to a known concentration.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 200 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
-
Analysis: Inject the standards and samples.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. Quantify the analyte in the sample using this curve.
Quantitative NMR (qNMR) Method
qNMR allows for the absolute quantification of a substance by comparing its NMR signal integral to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the proposed HPLC method and provide a logical guide for selecting the most appropriate analytical technique.
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
A Comparative Guide to Ethyl 4-bromo-3-methylbutanoate and Ethyl 4-chlorobutanoate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available, halogenated esters play a crucial role as precursors to a wide array of complex molecules. This guide provides a detailed comparison of two such reagents: ethyl 4-bromo-3-methylbutanoate and ethyl 4-chlorobutanoate, with a focus on their physicochemical properties, reactivity, and applications in the synthesis of pharmaceutically active compounds.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of a reagent is the first step in its effective application. The following table summarizes the key physicochemical data for this compound and ethyl 4-chlorobutanoate. Data for the bromo-ester is primarily for a related isomer, ethyl 4-bromo-2-methylbutanoate, due to limited availability of data for the specified compound.
| Property | This compound (and related isomers) | Ethyl 4-chlorobutanoate |
| Molecular Formula | C₇H₁₃BrO₂[1][2] | C₆H₁₁ClO₂[3][4][5] |
| Molecular Weight | 209.08 g/mol [1][2] | 150.60 g/mol [4][5] |
| Boiling Point | Not available | 186 °C[3][4] |
| Density | Not available | 1.075 g/mL at 25 °C[3][4] |
| Refractive Index | Not available | n20/D 1.432[3][4] |
| Appearance | Likely a liquid | Clear yellow to brownish liquid[4][5] |
| CAS Number | 89363-48-4 (for (R)-isomer)[1] | 3153-36-4[3][4] |
Reactivity and Performance: The Halogen's Impact
The primary difference in the chemical behavior of these two esters lies in the nature of the halogen substituent. The carbon-halogen bond is the reactive site in many applications, particularly in nucleophilic substitution reactions.
Leaving Group Ability: In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the ability of the leaving group to depart. Bromide is a better leaving group than chloride. This is because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion can better stabilize the negative charge after it has been cleaved from the carbon atom.
Implications for Synthesis: This difference in leaving group ability translates to higher reactivity for this compound in comparison to its chloro-analog. For reactions such as intramolecular cyclization to form lactones or substitution with various nucleophiles, the bromo-ester is expected to react faster and/or under milder conditions. This can be a critical advantage in complex syntheses where harsh reaction conditions might compromise other functional groups in the molecule.
While direct comparative experimental data for these two specific molecules is scarce in the literature, the general principles of alkyl halide reactivity are well-established. For instance, in SN2 reactions, the reactivity order for alkyl halides is R-I > R-Br > R-Cl > R-F. This trend directly correlates with the leaving group's ability.
Applications in Pharmaceutical Synthesis
Both this compound and ethyl 4-chlorobutanoate serve as valuable precursors in the synthesis of important pharmaceutical intermediates.
Synthesis of γ-Butyrolactones
A prominent application of 4-haloesters is their conversion into γ-butyrolactones through intramolecular cyclization. These lactone moieties are present in numerous natural products and pharmacologically active compounds. The reaction typically proceeds via an intramolecular SN2 reaction, where the ester's carbonyl oxygen acts as an internal nucleophile, displacing the halide.
Caption: General workflow for the synthesis of 3-methyl-γ-butyrolactone.
Experimental Protocol: Synthesis of 3-methyl-γ-butyrolactone (General Procedure)
-
Reaction Setup: To a solution of the ethyl 4-halo-3-methylbutanoate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-methyl-γ-butyrolactone.
Expected Performance Comparison: Based on the superior leaving group ability of bromide, it is anticipated that the reaction with this compound would proceed at a faster rate and potentially give a higher yield compared to ethyl 4-chlorobutanoate under identical reaction conditions.
Key Intermediate in Atorvastatin Synthesis
Ethyl 4-chlorobutanoate and its derivatives are pivotal in the industrial synthesis of chiral building blocks for blockbuster drugs. A notable example is the synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate, a key intermediate for the cholesterol-lowering drug Atorvastatin (Lipitor®).
The synthesis involves a highly efficient, two-step, three-enzyme biocatalytic process starting from ethyl 4-chloroacetoacetate. This process highlights the utility of the chloro-substituted butanoate backbone in complex, multi-step syntheses.
Caption: Enzymatic pathway for the synthesis of a key Atorvastatin intermediate.[3]
Experimental Protocol: Biocatalytic Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate [1][6]
-
Reduction: Ethyl 4-chloroacetoacetate is incubated at a controlled pH (typically around 7.0) with a ketoreductase, glucose dehydrogenase, and NADP⁺. The reaction proceeds for approximately 40 hours.
-
Extraction: The product, (S)-ethyl 4-chloro-3-hydroxybutanoate, is extracted with ethyl acetate, dried, filtered, and concentrated. This step typically yields a product with high purity (~97%).
-
Cyanation: The dried (S)-ethyl 4-chloro-3-hydroxybutanoate is dissolved in a phosphate buffer and treated with a halohydrin dehalogenase and sodium cyanide at a slightly basic pH (around 8.0) to yield the final cyanated intermediate.
Conclusion
Both this compound and ethyl 4-chlorobutanoate are valuable reagents in organic synthesis, particularly for the preparation of pharmaceutical intermediates. The choice between the two often depends on the specific requirements of the reaction.
-
This compound is the more reactive of the two, making it suitable for reactions that require a good leaving group and milder conditions. This can be advantageous in terms of reaction time and energy consumption.
-
Ethyl 4-chlorobutanoate , while less reactive, is a widely used and often more cost-effective starting material. Its utility is well-demonstrated in large-scale industrial processes, such as the enzymatic synthesis of the Atorvastatin intermediate, where high yields and enantioselectivity are achieved through biocatalysis.
For researchers and drug development professionals, a careful consideration of the desired reactivity, cost, and the specific synthetic pathway will guide the optimal selection between these two versatile haloesters.
References
- 1. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: Ethyl 4-bromo-3-methylbutanoate vs. its Methyl Ester Counterpart
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of drug development and complex molecule synthesis, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Alkyl halides, such as ethyl 4-bromo-3-methylbutanoate and its methyl ester analog, are versatile building blocks, frequently employed in nucleophilic substitution reactions to introduce new functional groups and build carbon skeletons. This guide provides a comparative analysis of the reactivity of these two closely related compounds, supported by established principles of physical organic chemistry, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
Theoretical Framework: The Role of Steric Hindrance in S(_N)2 Reactions
The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of organic synthesis. Its mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1][2] The transition state of this reaction involves five groups coordinated to the central carbon, leading to significant steric crowding.[3]
The rate of an S(_N)2 reaction is highly sensitive to the steric bulk of the substituents attached to the electrophilic carbon and adjacent atoms.[3] Larger, more sterically demanding groups hinder the approach of the nucleophile, increasing the activation energy of the reaction and consequently decreasing the reaction rate.[2][3]
In the case of this compound and mthis compound, the reaction occurs at the primary carbon bearing the bromine atom. The difference in the ester group (ethyl vs. methyl) is three bonds away from the reaction center. While this distance mitigates a dramatic effect, the larger ethyl group is expected to exert a slightly greater steric influence than the methyl group, leading to a marginally slower reaction rate for the ethyl ester.
Hypothetical Performance Comparison
While specific experimental data directly comparing the two title compounds is scarce, the following table provides a hypothetical comparison based on the established principles of S(_N)2 reactivity. This data should be considered illustrative for the purpose of strategic planning.
| Parameter | This compound | Mthis compound | Rationale |
| Relative Reaction Rate | Slower | Faster | The smaller methyl group presents less steric hindrance to the incoming nucleophile compared to the ethyl group, leading to a faster S(_N)2 reaction.[2][3] |
| Predicted Yield (under identical, optimized conditions) | Slightly Lower | Slightly Higher | A faster reaction may lead to higher throughput and potentially higher yields in a given timeframe, assuming side reactions are minimal for both substrates. |
| Side Reactions | Similar | Similar | Both are primary bromides and should undergo clean S(_N)2 reactions with minimal competing elimination (E2) reactions, especially with non-basic nucleophiles. |
Experimental Protocols
The following are generalized experimental protocols for a typical nucleophilic substitution reaction using a halide precursor. These should be adapted and optimized for specific nucleophiles and reaction scales.
General Procedure for Nucleophilic Substitution with Sodium Azide
Objective: To synthesize the corresponding azido-butanoate via an S(_N)2 reaction.
Materials:
-
This compound or Mthis compound (1.0 eq)
-
Sodium Azide (NaN(_3)) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the respective bromo-ester (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., 40-50 °C) may be applied to increase the reaction rate if necessary.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure azido-ester.
Conclusion
For synthetic applications where reaction kinetics are a critical factor, mthis compound is the recommended choice over its ethyl ester analog due to anticipated faster reaction rates in S(_N)2 transformations. This is a direct consequence of the reduced steric hindrance afforded by the smaller methyl group. While the difference in reactivity may be modest, in large-scale syntheses or kinetically sensitive reaction sequences, this subtle difference could significantly impact overall efficiency and yield. Researchers should consider this trade-off between potential reactivity and other factors such as starting material availability and cost when designing their synthetic strategies. Experimental validation on a small scale is always recommended to confirm these theoretical predictions for a specific application.
References
A Comparative Guide to C4-Synthon Addition: Exploring Alternatives to Ethyl 4-Bromo-3-Methylbutanoate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the strategic addition of C4 synthons is a foundational step. Ethyl 4-bromo-3-methylbutanoate has traditionally been a go-to reagent for this purpose. However, a range of alternative reagents offers unique advantages in terms of reactivity, stereoselectivity, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal C4 synthon for your synthetic strategy.
Comparison of Performance:
The selection of a C4 synthon is often dictated by the specific requirements of the reaction, such as the nature of the electrophile and the desired stereochemical outcome. Below is a comparative overview of the performance of this compound and its alternatives.
Table 1: Performance Comparison of C4 Synthons
| C4 Synthon/Method | Reagent/Catalyst | Typical Electrophile(s) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages | Limitations |
| This compound | Zinc (Reformatsky) | Aldehydes, Ketones | 65-91 | 70:30 to 96:4 | N/A (without chiral aux.) | Good for carbonyl additions, commercially available. | Often requires activated zinc, can have moderate diastereoselectivity.[1] |
| Organocuprates (Gilman Reagents) | R₂CuLi (e.g., (Bu)₂CuLi) | α,β-Unsaturated ketones/esters | 60-86 | N/A | Up to 99% (with chiral ligands) | Excellent for 1,4-conjugate addition, high yields.[2][3][4] | Stoichiometric use of copper, can be sensitive to air and moisture. |
| Lithium Homoenolates | LDA, then electrophile | Alkyl halides, Aldehydes, Ketones | 70-76 | High (substrate dependent) | High (with chiral aux.) | Strong nucleophiles, versatile for various electrophiles. | Requires strong bases and cryogenic temperatures, potential for side reactions. |
| Furan-fused Cyclobutanones | Rh(I) or Au(I) catalyst | Imines, Anthranils | 40-89 | High (diastereoselective) | Up to 99% (enantioselective) | Atom-economical, modular, access to complex heterocyclic structures.[5][6][7] | Requires synthesis of the starting cyclobutanone, specific catalyst systems. |
Experimental Protocols:
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for key reactions involving these C4 synthons.
Protocol 1: Reformatsky Reaction with a γ-Bromobutyrate
This procedure outlines the zinc-mediated reaction between a γ-bromobutyrate and a ketimine to form a β-lactam precursor.[1]
-
Activation of Zinc: Zinc dust is activated by washing with HCl, water, ethanol, and diethyl ether, followed by drying under vacuum.
-
Reaction Setup: To a suspension of activated zinc (2.0 equiv.) and CuCl (0.1 equiv.) in anhydrous 2-Me-THF at 0 °C is added a solution of the isatin-derived N-sulfinyl ketimine (1.0 equiv.).
-
Addition of Bromide: Ethyl 4-bromobutyrate (1.5 equiv.) is added dropwise to the mixture.
-
Reaction Progression: The reaction is stirred at 0 °C and monitored by TLC until completion.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Organocuprate Conjugate Addition
This protocol describes the 1,4-addition of a lithium dialkylcuprate to an α,β-unsaturated ketone.[2]
-
Preparation of the Organocuprate: To a solution of CuI (1.0 equiv.) in anhydrous THF at -78 °C is added a solution of n-butyllithium (2.0 equiv.) in hexanes. The mixture is stirred at this temperature for 30 minutes to form the lithium di-n-butylcuprate.
-
Reaction Setup: The α,β-unsaturated ketone (1.0 equiv.) is dissolved in anhydrous THF in a separate flask and cooled to -78 °C.
-
Addition of Cuprate: The freshly prepared organocuprate solution is added dropwise to the solution of the enone.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography.
Protocol 3: Furan-fused Cyclobutanone [4+2] Cycloaddition
This procedure details the Rh-catalyzed enantioselective [4+2] cycloaddition of a furan-fused cyclobutanone with an imine.[6]
-
Catalyst Preparation: In a glovebox, Rh(COD)₂BF₄ (10 mol%) and a chiral phosphine ligand (12 mol%) are added to a reaction vessel.
-
Reaction Setup: Anhydrous and degassed MeCN is added, followed by the furan-fused cyclobutanone (1.2 equiv.), the imine (1.0 equiv.), and 4 Å molecular sieves.
-
Reaction Conditions: The vessel is sealed and the mixture is stirred at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to afford the desired furan-fused lactam.
Visualizing Synthetic Pathways:
The following diagrams illustrate the general workflows and logical relationships in C4-synthon addition reactions.
Caption: General workflow for a C4-synthon addition reaction.
Caption: Decision tree for selecting a C4-synthon strategy.
References
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Enantioselective Separation of Ethyl 4-Bromo-3-Methylbutanoate
For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral molecules like ethyl 4-bromo-3-methylbutanoate is a critical step in synthesis and analysis. This guide provides a comparative overview of potential chromatographic techniques for resolving its enantiomers. As no standardized method is readily available in the literature, this document outlines a systematic approach to method development using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Comparison of Potential Chiral Separation Techniques
The choice of chromatographic technique depends on the physicochemical properties of the analyte and the desired outcome (analytical quantification or preparative separation). This compound is a relatively small, volatile, and halogenated ester, making it a suitable candidate for multiple approaches.
| Technique | Principle | Advantages for this compound | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | High versatility with a wide range of CSPs (polysaccharide, cyclodextrin). Can be run in normal-phase, reversed-phase, or polar organic modes, offering broad selectivity. | Potentially higher solvent consumption and cost compared to GC. The analyte's lack of a strong chromophore may necessitate derivatization or use of a detector other than UV-Vis (e.g., RI or ELSD). |
| Chiral GC | Enantiomers interact differently with a chiral stationary phase (typically cyclodextrin-based) in a gaseous mobile phase.[1][2] | High resolution and sensitivity are often achievable for volatile compounds.[1] Lower solvent consumption and operational cost. | The analyte must be thermally stable and sufficiently volatile. Derivatization may be required to improve volatility and peak shape. |
| Chiral SFC | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase, often with a co-solvent, and a chiral stationary phase. | Combines the high efficiency of gas chromatography with the selectivity of liquid chromatography.[3] Faster separations and reduced organic solvent consumption compared to HPLC.[4] | Requires specialized instrumentation. Method development can be complex due to the interplay of pressure, temperature, and co-solvent composition. |
Proposed Experimental Protocols for Method Development
Given the absence of a specific method, a screening approach using a selection of columns and mobile phases is recommended.
Chiral HPLC Method Development
A screening protocol should be employed to test different combinations of chiral stationary phases and mobile phases. Polysaccharide-based CSPs are highly versatile and a good starting point.[5]
a) Chiral Stationary Phase (CSP) Screening:
A set of complementary polysaccharide-based columns is recommended for initial screening.
-
Amylose-based: e.g., CHIRALPAK® IA or AD
-
Cellulose-based: e.g., CHIRALCEL® OB or OD
b) Mobile Phase Screening Protocol:
-
Normal Phase: This is often the first choice for polysaccharide CSPs.
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
For acidic impurities, 0.1% trifluoroacetic acid (TFA) can be added. For basic impurities, 0.1% diethylamine (DEA) can be added.[6]
-
-
Reversed Phase: Useful if the analyte has limited solubility in non-polar solvents.
-
Mobile Phase C: Acetonitrile / Water (gradient or isocratic)
-
Mobile Phase D: Methanol / Water (gradient or isocratic)
-
Buffers such as ammonium bicarbonate or acetate can be employed, which are also compatible with mass spectrometry.
-
Table 1: Proposed HPLC Screening Conditions
| Parameter | Normal Phase | Reversed Phase |
| Columns | CHIRALPAK® IA, CHIRALCEL® OD | CHIRALPAK® IA, CHIRALCEL® OD |
| Mobile Phases | Hexane/IPA, Hexane/EtOH | ACN/H₂O, MeOH/H₂O |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV (e.g., 210 nm) or Refractive Index (RI) | UV (e.g., 210 nm) or RI |
Chiral GC Method Development
For volatile compounds like this compound, chiral GC with cyclodextrin-based stationary phases is a powerful alternative.[1]
a) Chiral Stationary Phase (CSP) Screening:
-
Derivatized β-cyclodextrin phases are highly effective for a range of compounds, including halogenated ones.[1] A column such as a Rt-βDEXse or similar is a good starting point.
b) GC Protocol:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start with an initial hold at a low temperature (e.g., 60-80 °C) and then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180-200 °C). Isothermal conditions can be optimized once separation is achieved.
Table 2: Proposed GC Screening Conditions
| Parameter | Condition |
| Column | Rt-βDEXse (or equivalent derivatized β-cyclodextrin) |
| Carrier Gas | Helium at a constant flow or pressure |
| Oven Program | 60°C (hold 1 min) to 180°C at 5°C/min |
| Injector | 250°C, Split mode |
| Detector | FID at 250°C |
Chiral SFC Method Development
SFC offers a "greener" and often faster alternative to HPLC. Polysaccharide-based CSPs are widely used in SFC.
a) Chiral Stationary Phase (CSP) Screening:
-
The same set of polysaccharide-based columns as for HPLC can be used (e.g., CHIRALPAK® IA, CHIRALCEL® OD).
b) SFC Protocol:
-
Mobile Phase: Supercritical CO₂ with a modifier (co-solvent).
-
Co-solvent Screening: Methanol, Ethanol, and 2-Propanol are common choices. A typical starting point is a gradient or isocratic elution with 5-20% co-solvent.
-
Back Pressure: Typically maintained around 100-150 bar.
-
Temperature: Often around 35-40 °C.
Table 3: Proposed SFC Screening Conditions
| Parameter | Condition |
| Columns | CHIRALPAK® IA, CHIRALCEL® OD |
| Mobile Phase | CO₂ / Modifier |
| Modifiers | Methanol, Ethanol, 2-Propanol |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV (e.g., 210 nm) |
Visualization of the Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method for this compound.
Caption: Workflow for Chiral Separation Method Development.
References
comparative study of different alkylating agents in terpene synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of alkyl groups is a fundamental transformation in the synthesis of complex terpenes, influencing their biological activity and physicochemical properties. The choice of an appropriate alkylating agent is critical and depends on a multitude of factors including the substrate, desired selectivity, reaction conditions, and scalability. This guide provides a comparative analysis of different alkylating agents used in two key transformations in terpene synthesis: the Friedel-Crafts alkylation for the synthesis of cannabinoids and the α-alkylation of terpene ketones.
Friedel-Crafts Alkylation in Cannabinoid Synthesis
The synthesis of cannabinoids, such as Cannabidiol (CBD), often involves the Friedel-Crafts alkylation of a phenolic component, like olivetol, with a terpene derivative, such as p-menthadienol. The choice of catalyst, which acts as the activating agent for the terpene alcohol, is crucial for the yield and selectivity of the reaction. A variety of Lewis and Brønsted acids have been employed, each with varying degrees of success.
Data Presentation: Catalyst Performance in Cannabinoid Synthesis
| Catalyst/Activating Agent | Substrates | Product(s) | Yield (%) | Reference(s) |
| Mild Acid (unspecified) | Olivetol, p-menthadienol | Cannabidiol (CBD) | 23.5 | [1] |
| "Abnormal CBD" | 34.5 | [1] | ||
| Stronger Acids (unspecified) | Olivetol, p-menthadienol | Tetrahydrocannabinol (THC) | Not specified | [1] |
| CSA, H₂SO₄, p-TSA, or ZnCl₂ (<10 mol%) | Olivetol, (–)-verbenol | Olivetylverbenyl intermediate | up to 60 | [2] |
| Sn(OTf)₂, TfOH, MsOH, or BF₃OEt₂ (>10 mol%) | Olivetol, (–)-verbenol | Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | up to 33 | [2] |
| ZnCl₂ and BF₃OEt₂ | Olivetol, p-menthadienol | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | up to 24 | [2] |
Experimental Protocol: Synthesis of Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)
This protocol is a general representation based on the literature for the synthesis of Δ⁸-THC from olivetol and (–)-verbenol.[2]
Materials:
-
(–)-Verbenol
-
Olivetol
-
Lewis or Brønsted acid catalyst (e.g., Sn(OTf)₂, TfOH, MsOH, or BF₃OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve olivetol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the Lewis or Brønsted acid catalyst (>10 mol%) to the solution and stir for a few minutes.
-
Slowly add a solution of (–)-verbenol in the anhydrous solvent to the reaction mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated temperature) for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield Δ⁸-THC.
Visualization: Catalyst Selection in Cannabinoid Synthesis
References
A Comparative Guide to Purity Assessment: qNMR vs. Chromatographic Techniques for Ethyl 4-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of a drug substance. Ethyl 4-bromo-3-methylbutanoate, a key intermediate in the synthesis of various pharmaceutical compounds, requires accurate purity assessment to ensure the quality of the final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the purity determination of this compound.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, non-destructive primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte. In contrast, GC-FID and HPLC-UV are well-established, sensitive separation techniques that provide excellent resolution of impurities but typically rely on the availability of reference standards for accurate quantification. The choice of method depends on factors such as the availability of standards, the nature of the impurities, and the desired level of accuracy and traceability.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity analysis of this compound. The data presented is a composite of typical performance for these methods with similar small organic molecules.
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Direct comparison of integral of analyte signal to a certified internal standard. | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, detection by UV absorbance. |
| Linearity (R²)¹ | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD)² | ~0.1% | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ)² | ~0.3% | ~0.03% | ~0.06% |
| Precision (RSD%)³ | < 1.0% | < 2.0% | < 2.0% |
| Accuracy (Recovery%)⁴ | 98-102% | 97-103% | 97-103% |
| Analysis Time | ~15 min/sample | ~20 min/sample | ~25 min/sample |
| Sample Preparation | Simple dissolution with internal standard. | Dilution in a suitable solvent. | Dilution in mobile phase, potential filtration. |
| Reference Standard | Certified internal standard of a different compound. | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Destructive | No | Yes | Yes |
¹ Linearity is typically determined over a range of concentrations. ² LOD and LOQ are highly dependent on the specific instrumentation and method parameters. ³ Relative Standard Deviation for replicate measurements. ⁴ Accuracy is often assessed by spiking experiments.
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Quantitative NMR (qNMR) Protocol
Objective: To determine the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved signal of the analyte (e.g., the quartet of the -OCH₂- group at ~4.1 ppm) and the singlet of the internal standard (maleic acid at ~6.3 ppm).
-
Calculate the purity of this compound using the following equation:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
GC-FID Protocol
Objective: To determine the purity of this compound by area percent and to quantify impurities against a reference standard if available.
Materials:
-
This compound sample and reference standard
-
Dichloromethane (DCM), HPLC grade
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in DCM.
-
Prepare a sample solution of the test material at approximately 1 mg/mL in DCM.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For area percent purity, calculate the percentage of the main peak area relative to the total area of all peaks.
-
For quantification of specific impurities, use the response factor of the main peak (assuming a response factor of 1 for structurally similar impurities) or generate a calibration curve using impurity standards if available.
-
HPLC-UV Protocol
Objective: To determine the purity of this compound by area percent and to quantify impurities against a reference standard.
Materials:
-
This compound sample and reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in ACN.
-
Prepare a sample solution of the test material at approximately 1 mg/mL in ACN.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity as described for GC-FID.
-
Quantify specific impurities by comparing their peak areas to a calibration curve generated from the reference standard.
-
Mandatory Visualizations
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: General workflow for purity determination by GC-FID or HPLC-UV.
Conclusion
The purity assessment of this compound can be effectively performed using qNMR, GC-FID, and HPLC-UV.
-
qNMR stands out as a primary ratio method that provides a direct and accurate measure of purity without the need for a specific reference standard of the analyte.[1][2][3] Its non-destructive nature is also a significant advantage, especially when dealing with valuable or limited-quantity materials.[4]
-
GC-FID is a highly sensitive and robust technique, particularly suitable for volatile and thermally stable compounds like this compound.[5][6] It offers excellent resolution and is a workhorse in many quality control laboratories.
-
HPLC-UV is a versatile and widely applicable method. While the target analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is feasible.[7] Its strength lies in its ability to handle a wide range of compound polarities and its compatibility with mass spectrometry for impurity identification.
For routine quality control where speed and high throughput are essential and reference standards are available, GC-FID and HPLC-UV are excellent choices. However, for the certification of reference materials, for samples where no specific standard exists, or when a highly accurate and traceable result is required, qNMR is the superior technique.[8][9][10] Ultimately, a combination of these orthogonal techniques can provide the most comprehensive understanding of a sample's purity profile.
References
- 1. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. enovatia.com [enovatia.com]
A Comparative Guide to the X-ray Crystallography of Ethyl 4-bromo-3-methylbutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of compounds structurally related to ethyl 4-bromo-3-methylbutanoate. Due to the limited availability of public crystallographic data for the title compound and its direct derivatives, this guide utilizes data from analogous bromo-substituted organic molecules to offer insights into the structural characteristics that can be expected. The experimental data presented is crucial for understanding molecular conformation, intermolecular interactions, and crystal packing, which are vital aspects in drug design and materials science.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for three bromo-substituted organic compounds, serving as proxies for the derivatives of this compound. These compounds, while differing in their functional groups and carbon chain length, provide a basis for understanding the influence of the bromine atom on the crystal lattice.
| Parameter | 6-Bromohexanoic Acid[1] | (Z)-1-bromo-1-nitro-2-phenylethene[2] | Methyl 4-bromobenzoate |
| Chemical Formula | C₆H₁₁BrO₂ | C₈H₆BrNO₂ | C₈H₇BrO₂ |
| Molecular Weight | 195.05 g/mol | 228.05 g/mol | 215.04 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pbca | P2₁/c |
| Unit Cell Dimensions | a = 10.6730(14) Åb = 5.2781(6) Åc = 14.7781(18) Åα = 90°β = 109.610(4)°γ = 90° | a = 11.5296(6) Åb = 7.5013(5) Åc = 19.7187(12) Åα = 90°β = 90°γ = 90° | a = 7.585(2) Åb = 16.327(3) Åc = 7.156(2) Åα = 90°β = 116.03(3)°γ = 90° |
| Volume (ų) | 784.21(17) | 1706.0(2) | 794.5(3) |
| Z (Molecules/Unit Cell) | 4 | 8 | 4 |
| Temperature (K) | 200(2) | 298 | 295 |
| Density (calculated) | 1.652 g/cm³ | 1.776 g/cm³ | 1.798 g/cm³ |
Experimental Protocols
A generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules, adaptable for derivatives of this compound, is outlined below.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like the target compounds, the following methods are commonly employed:
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
Data Collection
A suitable single crystal is mounted on a goniometer head. The data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a constant low temperature (typically 100-200 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow of X-ray crystallography and the logical relationship between a molecule's structure and the resulting crystallographic data.
Caption: A flowchart illustrating the key stages in a single-crystal X-ray crystallography experiment.
References
Lack of Kinetic Data for Ethyl 4-bromo-3-methylbutanoate Reactions Spurs Call for New Research
A comprehensive review of existing literature reveals a significant gap in the quantitative understanding of reaction kinetics involving ethyl 4-bromo-3-methylbutanoate, a key intermediate in the synthesis of various organic molecules. Despite its utility, particularly in Reformatsky-type reactions for the formation of β-hydroxy esters, no specific kinetic studies detailing rate constants, activation energies, or reaction orders have been published. This absence of fundamental data hinders the optimization of synthetic routes and the development of more efficient chemical processes.
This guide addresses this knowledge gap by providing a detailed experimental protocol for conducting kinetic studies on the reactions of this compound. It also offers a qualitative comparison of different metals used in Reformatsky-type reactions, providing valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Metals in Reformatsky-Type Reactions
While quantitative kinetic data is unavailable, a qualitative comparison of different metals used in Reformatsky and Reformatsky-type reactions can guide the selection of reagents and conditions. The choice of metal can significantly influence reaction initiation, yields, and substrate scope.
| Metal | Typical Reaction Conditions | Advantages | Disadvantages |
| Zinc (Zn) | Requires activation (e.g., with I₂, TMSCl); often requires elevated temperatures. | Readily available, relatively inexpensive, well-established for a wide range of substrates. | Can be sluggish, requiring activation; may lead to side reactions at higher temperatures. |
| Indium (In) | Can often be used without activation at room temperature; tolerates aqueous conditions. | Milder reaction conditions, high chemoselectivity, tolerance to a broader range of functional groups. | More expensive than zinc. |
| Samarium (SmI₂) | Used as a one-electron reductant; reactions are typically very fast at low temperatures. | High reactivity and stereoselectivity can be achieved; useful for challenging substrates. | Reagent is sensitive to air and moisture; requires inert atmosphere techniques. |
Proposed Experimental Protocol for Kinetic Analysis of the Reformatsky Reaction of this compound
To address the lack of kinetic data, the following detailed protocol is proposed for studying the reaction between this compound and a model aldehyde, benzaldehyde, using zinc metal.
Objective: To determine the rate law, rate constant, and activation energy for the Reformatsky reaction of this compound with benzaldehyde.
Materials:
-
This compound (reactant)
-
Benzaldehyde (reactant)
-
Activated Zinc dust (reagent)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Dodecane (internal standard for GC analysis)
-
Hydrochloric acid (quenching agent)
-
Ethyl acetate (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (drying agent)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe.
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon).
-
Constant temperature bath.
-
Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column.
-
Syringes for sampling.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: A dried three-neck flask is charged with activated zinc dust under an inert atmosphere. Anhydrous THF is added, and the suspension is brought to the desired reaction temperature using the constant temperature bath.
-
Initiation: A solution of this compound, benzaldehyde, and the internal standard (dodecane) in anhydrous THF is prepared. A small aliquot of this solution is added to the zinc suspension to initiate the reaction.
-
Data Collection: Once the reaction has initiated (indicated by a slight exotherm or visual change), the remaining solution of reactants is added at a controlled rate. Immediately after the addition is complete (t=0), timed aliquots of the reaction mixture are withdrawn at regular intervals using a syringe.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a solution of hydrochloric acid in ethyl acetate. This stops the reaction by consuming the organozinc intermediate.
-
Work-up and Analysis: The quenched samples are washed with saturated sodium bicarbonate solution and brine, and the organic layer is dried over anhydrous magnesium sulfate. The concentration of the reactants (this compound, benzaldehyde) and the product (ethyl 4-(hydroxy(phenyl)methyl)-3-methylbutanoate) in each sample is determined by GC-FID analysis relative to the internal standard.
-
Data Analysis:
-
The concentration of reactants and product is plotted against time.
-
The initial rate of the reaction is determined from the slope of the concentration vs. time plot at t=0.
-
By systematically varying the initial concentrations of this compound and benzaldehyde, the order of the reaction with respect to each reactant can be determined (method of initial rates).
-
The rate law and the rate constant (k) are then determined.
-
The experiment is repeated at several different temperatures to determine the temperature dependence of the rate constant.
-
An Arrhenius plot (ln(k) vs. 1/T) is constructed to calculate the activation energy (Ea) of the reaction.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of the Reformatsky reaction and the proposed experimental workflow for its kinetic study.
Caption: General mechanism of the Reformatsky reaction.
Caption: Proposed workflow for the kinetic study.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 4-Bromo-3-Methylbutanoate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides detailed guidance on the safe disposal of ethyl 4-bromo-3-methylbutanoate, a halogenated organic compound. Adherence to these procedures is essential to mitigate environmental contamination and ensure personnel safety.
Hazard and Safety Data Overview
| Hazard Category | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 (Presumed) | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A (Presumed) | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Presumed) | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment must be worn to ensure safety:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is as halogenated organic waste. Halogenated compounds require specific disposal methods, typically incineration at a licensed hazardous waste facility, and should never be mixed with non-halogenated waste streams to avoid unnecessary disposal costs and complications.
1. Waste Segregation:
- Identify a dedicated waste container specifically for "Halogenated Organic Waste." These containers are often color-coded (e.g., green label) or clearly marked.
- Do not mix this compound with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.
2. Waste Collection:
- All transfers and handling of the waste should be conducted in a chemical fume hood to minimize inhalation exposure.
- Carefully pour or transfer the waste this compound into the designated halogenated waste container.
- Ensure the container is made of a compatible material, such as polyethylene.
- Keep the waste container securely closed when not in use.
3. Labeling:
- Properly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
- The label must include:
- The words "Hazardous Waste."
- The full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.
- An accurate estimation of the volume or mass of the waste.
- The associated hazards (e.g., "Irritant," "Flammable" if applicable).
4. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
- The storage area should be cool, dry, and well-ventilated.
- Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal Request:
- Once the waste container is nearly full (approximately 75% capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) department.
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
In Case of a Spill:
-
Small spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it through EHS.
-
Large spills: Evacuate the area and contact your institution's emergency response team and EHS immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling ethyl 4-bromo-3-methylbutanoate
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-bromo-3-methylbutanoate. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Operational Plan: From Preparation to Disposal
Safe handling of this compound requires a systematic approach to minimize exposure and risk. The following step-by-step operational plan outlines the necessary procedures for handling this chemical in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
-
Material Preparation: Before starting work, gather all necessary personal protective equipment (PPE), spill containment materials, and waste disposal containers.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Butyl gloves are recommended for handling esters.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Wear tight-sealing safety goggles.[3][5] A face shield should also be worn to provide additional protection against splashes.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that all skin is covered.
-
Respiratory Protection: If there is a risk of inhalation, or if working outside of a fume hood, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[3][5]
3. Handling and Experimental Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][3]
-
Dispensing: Use caution when dispensing the chemical to avoid splashes.
-
Heating: If heating is required, do so with extreme caution in a well-ventilated area, as thermal decomposition can release irritating gases and vapors.[1][2]
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Place the absorbed material into a suitable, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact emergency personnel.
-
First Aid - Skin Contact: If skin contact occurs, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
First Aid - Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
First Aid - Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[1] Seek immediate medical attention.[1]
5. Waste Disposal:
-
Containerization: All waste containing this compound should be collected in a designated, properly labeled, and sealed container.
-
Disposal Regulations: Dispose of the chemical waste through an approved waste disposal plant.[1][3] Do not allow the product to enter drains or waterways.[1][5] Adhere to all local, regional, and national hazardous waste regulations.[1]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendation | Reason |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and vapors which can cause serious eye irritation or damage.[3][5] |
| Hand Protection | Butyl rubber gloves are recommended. Nitrile gloves may be suitable for incidental contact but should be checked for compatibility. | Provides protection against skin irritation and corrosion. Butyl gloves offer good resistance to esters.[4] |
| Skin/Body Protection | Chemical-resistant lab coat or apron. Closed-toe shoes. | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors which can cause respiratory irritation.[3][5] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
